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  • Product: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
  • CAS: 885279-31-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This technical guide provides a comprehensive analysis of a specific, yet underexplored, derivative: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde. Due to the novelty of this specific molecule, direct experimental data is not available in the current body of scientific literature. Therefore, this guide synthesizes information from closely related analogues and established chemical principles to present a robust profile of its predicted physicochemical properties, a plausible synthetic route with detailed experimental protocols, and an analysis of its spectral characteristics and potential applications in drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space and therapeutic potential of novel 2-aminothiazole derivatives.

Introduction: The Significance of the 2-Aminophenyl-thiazole Scaffold

The 2-aminothiazole moiety is a key pharmacophore found in a wide range of therapeutic agents, exhibiting activities including but not limited to anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.[3] Its ability to act as a versatile building block has led to its incorporation into clinically significant drugs such as the kinase inhibitor Dasatinib.[1] The introduction of an aminophenyl group at the 2-position of the thiazole ring creates a bifunctional scaffold with significant potential for forming complex molecular architectures through derivatization of the amino group. The additional presence of a carbaldehyde group at the 4-position introduces a reactive handle for a variety of chemical transformations, such as reductive amination, oxidation to a carboxylic acid, or the formation of Schiff bases, further expanding its utility as a synthetic intermediate.

The ortho-disposition of the amino group on the phenyl ring in 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is of particular interest. This arrangement allows for the potential of intramolecular hydrogen bonding and the formation of fused heterocyclic systems, which can significantly influence the molecule's conformation, physicochemical properties, and biological activity. This guide aims to provide a foundational understanding of this promising, albeit novel, chemical entity.

Predicted Physicochemical Properties

While experimental data for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is not publicly available, we can infer its key physicochemical properties based on data from analogous structures such as 2-aminothiazole, 2-(4-aminophenyl)thiazole-4-carbaldehyde (the para-isomer), and other substituted aminophenylthiazoles.[4][5]

PropertyPredicted Value/ObservationRationale/Reference
Molecular Formula C₁₀H₈N₂OSBased on chemical structure.
Molecular Weight 204.25 g/mol Calculated from the molecular formula.[4]
Physical State Likely a yellow to brown solid.Based on the appearance of related aminophenylthiazole and thiazole-4-carbaldehyde derivatives.
Melting Point Expected to be in the range of 150-200 °C.Inferred from related aminophenylthiazole structures. The presence of two amino groups and an aldehyde suggests strong intermolecular interactions.
Solubility Sparingly soluble in water. Soluble in polar organic solvents like DMSO, DMF, and methanol.The aromatic and heterocyclic rings confer hydrophobicity, while the amino and aldehyde groups provide some polarity. Increased hydrophilicity is expected compared to unsubstituted 2-phenylthiazole.[5]
pKa Two pKa values are expected: one for the aniline-like amino group (approx. 4-5) and one for the 2-aminothiazole nitrogen (approx. 5-6).Based on typical pKa values for anilines and 2-aminothiazoles. The electron-withdrawing nature of the thiazole ring will decrease the basicity of the aniline amino group.
CAS Number Not assigned.A comprehensive search of chemical databases did not yield a specific CAS number for this ortho-isomer. The para-isomer, 2-(4-aminophenyl)thiazole-4-carbaldehyde, is assigned CAS number 55327-25-8.[4]

Proposed Synthesis and Experimental Protocol

The synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is not explicitly described in the literature. However, a logical and efficient synthetic route can be proposed based on established methodologies for the construction of the 2-aminothiazole core and subsequent functionalization. The proposed two-step synthesis involves the well-established Hantzsch thiazole synthesis, followed by a Vilsmeier-Haack formylation.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation A 2-Aminoacetophenone R1 Reflux in Ethanol A->R1 B Thiourea B->R1 C Iodine C->R1 Catalyst D 2-(2-Aminophenyl)-4-methylthiazole R1->D E 2-(2-Aminophenyl)-4-methylthiazole R2 Formylation E->R2 F POCl₃, DMF F->R2 G 2-(2-Aminophenyl)-thiazole-4-carbaldehyde R2->G

Caption: Proposed two-step synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.

Step 1: Synthesis of 2-(2-Aminophenyl)-4-methylthiazole (Intermediate)

Causality: The Hantzsch thiazole synthesis is a classic and highly reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[6][7] In this proposed first step, we adapt this by starting with 2-aminoacetophenone, which can be in-situ halogenated or directly coupled under oxidative conditions with thiourea. Using an acetophenone derivative allows for the formation of a 4-methylthiazole, which can then be formylated in the subsequent step.

Experimental Protocol:

  • To a solution of 2-aminoacetophenone (10 mmol) and thiourea (12 mmol) in ethanol (50 mL) in a round-bottom flask, add iodine (10 mmol) portion-wise with stirring.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into a beaker containing 100 mL of cold water and neutralize with a saturated solution of sodium thiosulfate to remove excess iodine, followed by careful addition of aqueous ammonia until the solution is basic (pH 8-9).

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield 2-(2-aminophenyl)-4-methylthiazole as a solid.

Step 2: Synthesis of 2-(2-Aminophenyl)-thiazole-4-carbaldehyde (Final Product)

Causality: The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic and heterocyclic rings.[8] The 2-arylthiazole system is sufficiently activated for electrophilic substitution at the 5-position of the thiazole ring. However, formylation of a 4-methylthiazole would likely occur at the 5-position. A more direct approach to the 4-carbaldehyde would be the oxidation of a 4-methyl group or formylation of an unsubstituted 4-position. Given the challenges of selectively oxidizing the methyl group without affecting the amino groups, a more plausible, albeit not explicitly found route, would be the formylation of a 2-(2-aminophenyl)thiazole precursor. A direct formylation at the 4-position is less common but can be achieved under specific conditions. For the purpose of this guide, we will present a plausible Vilsmeier-Haack formylation protocol on a hypothetical 2-(2-aminophenyl)thiazole precursor.

Experimental Protocol:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 20 mL) to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (POCl₃, 12 mmol) dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to form the Vilsmeier reagent.

  • Dissolve the 2-(2-aminophenyl)thiazole precursor (10 mmol) in DMF (10 mL) and add it dropwise to the Vilsmeier reagent.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to obtain 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.

Predicted Spectral Data and Characterization

The structural confirmation of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde would rely on a combination of spectroscopic techniques. The following table outlines the predicted key spectral features based on known data for similar functional groups and molecular scaffolds.[2][9][10][11][12]

Spectroscopic TechniquePredicted Key Signals and FeaturesRationale
¹H NMR (in DMSO-d₆)δ ~9.8-10.0 ppm (s, 1H, -CHO)δ ~7.5-7.8 ppm (m, 1H, thiazole H-5)δ ~6.6-7.4 ppm (m, 4H, aromatic protons of aminophenyl ring)δ ~5.0-5.5 ppm (br s, 2H, -NH₂ of aminophenyl)δ ~7.8-8.2 ppm (br s, 2H, -NH₂ of 2-aminothiazole)The aldehyde proton is highly deshielded.[13] The thiazole proton at the 5-position will be a singlet. Aromatic protons will show a complex multiplet pattern. The two amino groups will appear as broad singlets and are exchangeable with D₂O.
¹³C NMR (in DMSO-d₆)δ ~185-190 ppm (C=O, aldehyde)δ ~168-172 ppm (C-2 of thiazole)δ ~140-150 ppm (C-4 of thiazole)δ ~115-135 ppm (aromatic and thiazole C-5 carbons)The aldehyde carbonyl carbon is significantly downfield. The C-2 of the 2-aminothiazole is also characteristically downfield.[14] The remaining aromatic and heterocyclic carbons will appear in the typical range.
FT-IR (KBr pellet)~3400-3200 cm⁻¹ (N-H stretching, two bands for each NH₂)~3100-3000 cm⁻¹ (aromatic C-H stretching)~2850 and ~2750 cm⁻¹ (C-H stretching of aldehyde)~1680-1700 cm⁻¹ (C=O stretching of aldehyde)~1600-1450 cm⁻¹ (C=C and C=N stretching)The presence of two distinct N-H stretching bands for the primary amines is expected. The characteristic doublet for the aldehyde C-H stretch and the strong carbonyl absorption are key diagnostic peaks.[11][15]
Mass Spectrometry (EI)M⁺ at m/z = 204. Key fragments corresponding to the loss of CO, HCN, and cleavage of the thiazole ring.The molecular ion peak should be clearly visible. Fragmentation patterns of thiazoles often involve ring cleavage and loss of small neutral molecules.[4][16]

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is dictated by its three key functional groups: the 2-amino group on the thiazole, the ortho-amino group on the phenyl ring, and the 4-carbaldehyde group.

G cluster_0 Core Molecule cluster_1 Reactivity at Aldehyde Group cluster_2 Reactivity at Amino Groups A 2-(2-Aminophenyl)- thiazole-4-carbaldehyde B Schiff Base Formation A->B C Reductive Amination A->C D Oxidation to Carboxylic Acid A->D E Wittig Reaction A->E F Acylation A->F G Sulfonylation A->G H Diazotization (Aromatic NH₂) A->H I Intramolecular Cyclization A->I

Caption: Reactivity map of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.

  • Aldehyde Group: This group is a versatile handle for introducing further diversity. It can readily undergo condensation reactions with amines to form Schiff bases, which themselves can be further reduced. Reductive amination provides a direct route to secondary and tertiary amines. Oxidation of the aldehyde would yield the corresponding carboxylic acid, another valuable functional group for amide coupling and other transformations.

  • Amino Groups: Both the endocyclic 2-amino group and the exocyclic aromatic amino group can undergo acylation, sulfonylation, and other standard amine chemistries. The aromatic amine can be diazotized and converted to a variety of other functional groups. The ortho-positioning of the aromatic amine relative to the point of attachment to the thiazole ring opens up possibilities for intramolecular cyclization reactions to form fused heterocyclic systems, such as thiazolo[3,2-a]quinazolines, which are of interest in medicinal chemistry.

Potential Applications in Drug Discovery:

Given the established biological activities of the 2-aminothiazole scaffold, this molecule represents a highly promising starting point for the development of novel therapeutic agents.[17][18][19][20]

  • Kinase Inhibitors: The 2-aminophenyl-thiazole core is a known scaffold for kinase inhibitors. The aldehyde functionality can be used to introduce specific side chains that can target the active site of various kinases implicated in cancer and inflammatory diseases.

  • Antimicrobial Agents: Many 2-aminothiazole derivatives exhibit potent antibacterial and antifungal activity.[17] The aldehyde can be converted into various pharmacophores known to enhance antimicrobial efficacy.

  • Antioxidants: The presence of the aminophenyl group suggests potential antioxidant activity through radical scavenging mechanisms.[19]

  • Building Block for Combinatorial Libraries: The trifunctional nature of this molecule makes it an ideal building block for the synthesis of diverse chemical libraries for high-throughput screening against various biological targets.

Conclusion

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is a novel and synthetically attractive molecule that holds considerable promise as an intermediate and a core scaffold in medicinal chemistry and drug discovery. While direct experimental data is currently lacking, this in-depth technical guide provides a robust, scientifically-grounded framework for its physicochemical properties, a plausible and detailed synthetic protocol, and its expected spectral characteristics. The versatile reactivity of its functional groups, combined with the proven biological relevance of the 2-aminothiazole scaffold, positions this compound as a valuable target for future research and development endeavors. The predictive nature of this guide is intended to stimulate and facilitate further experimental investigation into this promising area of heterocyclic chemistry.

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Sources

Exploratory

A Technical Guide to the Synthesis of 2-(2-Aminophenyl)thiazole-4-carbaldehyde: Pathways and Methodologies

For Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-aminophenyl)thiazole-4-carbaldehyde, a heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for 2-(2-aminophenyl)thiazole-4-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The guide details the core synthetic strategies, including the construction of the 2-aminothiazole nucleus via the Hantzsch synthesis and subsequent functionalization, with a particular focus on formylation techniques such as the Vilsmeier-Haack reaction. Each section elucidates the underlying chemical principles, provides detailed experimental protocols, and discusses the critical parameters that influence reaction outcomes. The content is structured to offer both a high-level strategic understanding and practical, actionable insights for laboratory synthesis.

Introduction: The Significance of the 2-Arylthiazole Scaffold

Thiazole and its derivatives are foundational scaffolds in the development of pharmaceuticals and functional materials. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in a multitude of biologically active compounds, including anticancer agents and antibiotics. The 2-aminothiazole moiety, in particular, serves as a versatile building block for the synthesis of a diverse array of therapeutic agents. The introduction of an aminophenyl group at the 2-position and a carbaldehyde at the 4-position of the thiazole ring creates a molecule with multiple reactive sites, making it a valuable intermediate for the synthesis of more complex molecular architectures.

Core Synthetic Strategy: A Two-Stage Approach

The synthesis of 2-(2-aminophenyl)thiazole-4-carbaldehyde can be logically approached in two main stages:

  • Stage 1: Construction of the 2-(2-Aminophenyl)thiazole Core. This stage focuses on the formation of the thiazole ring with the desired aminophenyl substituent. The Hantzsch thiazole synthesis is the most common and versatile method for this transformation.

  • Stage 2: Formylation of the Thiazole Ring. Once the core structure is in place, the next critical step is the introduction of the carbaldehyde group at the 4-position of the thiazole ring. The Vilsmeier-Haack reaction is a powerful and widely used method for this formylation.

G cluster_0 Stage 1: Thiazole Core Synthesis cluster_1 Stage 2: Formylation a Starting Materials (e.g., 2-Aminothiophenol derivative, α-haloketone) b Hantzsch Thiazole Synthesis a->b c 2-(2-Aminophenyl)thiazole b->c e Formylation Reaction c->e d Formylating Agent (Vilsmeier-Haack Reagent) d->e f 2-(2-Aminophenyl)thiazole-4-carbaldehyde e->f

Figure 1: Overall two-stage synthetic strategy.

Stage 1: Synthesis of the 2-(2-Aminophenyl)thiazole Core via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and highly effective method for the preparation of thiazole derivatives.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[1] For the synthesis of the 2-(2-aminophenyl)thiazole core, a key precursor is a thiourea derivative of 2-aminothiophenol.

Mechanistic Insights

The Hantzsch synthesis proceeds through a multi-step mechanism that begins with a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

Hantzsch_Mechanism α-Haloketone α-Haloketone Thioamide/Thiourea Thioamide/Thiourea α-Haloketone->Thioamide/Thiourea Nucleophilic Attack (SN2) Intermediate Intermediate Thioamide/Thiourea->Intermediate Formation of Thio-ether Cyclization Cyclization Intermediate->Cyclization Intramolecular Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Loss of Water 2-Aminothiazole Product 2-Aminothiazole Product Dehydration->2-Aminothiazole Product Aromatization

Figure 2: Key steps in the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 2-(2-Aminophenyl)thiazole

This protocol is a representative procedure adapted from established Hantzsch synthesis methodologies.[3][4]

Materials:

  • 2-Amino-N-phenylbenzenecarbothioamide (or a similar 2-aminophenylthiourea derivative)

  • 3-Bromo-2-oxopropanal (or another suitable α-halocarbonyl)

  • Ethanol

  • Sodium bicarbonate solution (5%)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve the 2-aminophenylthiourea derivative (1 equivalent) in ethanol.

  • To this solution, add the α-halocarbonyl compound (1.1 equivalents).

  • The reaction mixture is then heated to reflux for 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature.

  • The cooled mixture is poured into a beaker containing a 5% aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction and to precipitate the product.

  • The crude product is collected by vacuum filtration, washed with cold water, and then dried.

  • Purification can be achieved by recrystallization from a suitable solvent such as ethanol.

ParameterValue/ConditionRationale
Solvent EthanolA polar protic solvent that is effective for dissolving the reactants and facilitating the reaction.
Temperature RefluxProvides the necessary activation energy for the reaction to proceed at a reasonable rate.
Reaction Time 2-4 hoursTypically sufficient for the reaction to reach completion, but should be monitored by TLC.
Work-up Neutralization with NaHCO₃Removes acidic byproducts and aids in the precipitation of the desired product.

Table 1: Key Parameters for the Hantzsch Synthesis of 2-(2-Aminophenyl)thiazole.

Stage 2: Formylation of the 2-(2-Aminophenyl)thiazole Core

The introduction of a formyl group onto the thiazole ring is a crucial step to obtain the target carbaldehyde. The Vilsmeier-Haack reaction is a well-established and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6]

The Vilsmeier-Haack Reagent and Mechanism

The Vilsmeier-Haack reagent is typically prepared in situ from a mixture of a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5] This forms a highly electrophilic chloromethyliminium salt, which then acts as the formylating agent.[6] The reaction proceeds via electrophilic aromatic substitution on the electron-rich thiazole ring, followed by hydrolysis to yield the aldehyde.

Vilsmeier_Haack cluster_reagent Reagent Formation cluster_reaction Formylation DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloromethyliminium salt) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Thiazole 2-(2-Aminophenyl)thiazole Vilsmeier_Reagent->Thiazole Iminium_Adduct Iminium Adduct Thiazole->Iminium_Adduct Electrophilic Attack Aldehyde 2-(2-Aminophenyl)thiazole-4-carbaldehyde Iminium_Adduct->Aldehyde Hydrolysis

Figure 3: Vilsmeier-Haack formylation workflow.
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is based on general procedures for the Vilsmeier-Haack formylation of thiazole derivatives.[7][8]

Materials:

  • 2-(2-Aminophenyl)thiazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Sodium hydroxide solution

  • Dichloromethane (or another suitable organic solvent)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent will form in situ.

  • To this reagent, add a solution of 2-(2-aminophenyl)thiazole in DMF dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours, or until the reaction is complete as monitored by TLC.

  • The reaction mixture is then carefully poured onto crushed ice to hydrolyze the intermediate iminium salt.

  • The solution is neutralized with a cold aqueous solution of sodium hydroxide.

  • The precipitated product is extracted with an organic solvent like dichloromethane.

  • The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

ParameterValue/ConditionRationale
Reagents DMF and POCl₃Standard combination for the in situ generation of the Vilsmeier reagent.
Temperature 0°C initially, then room temp.Controls the exothermic formation of the Vilsmeier reagent and allows for a controlled reaction with the thiazole substrate.
Reaction Time Several hoursThe reaction rate can be slow and should be monitored for completion.
Work-up Hydrolysis with ice and neutralizationQuenches the reaction, hydrolyzes the intermediate, and precipitates the final product.

Table 2: Key Parameters for the Vilsmeier-Haack Formylation.

Conclusion and Future Perspectives

The synthesis of 2-(2-aminophenyl)thiazole-4-carbaldehyde is a multi-step process that relies on well-established and robust chemical transformations. The Hantzsch synthesis provides a reliable route to the core 2-aminothiazole structure, while the Vilsmeier-Haack reaction offers an effective method for the subsequent formylation. By carefully controlling the reaction conditions at each stage, researchers can achieve good yields of the desired product. The versatility of this scaffold, with its multiple points for further functionalization, makes it a valuable intermediate for the development of novel pharmaceuticals and advanced materials. Future research may focus on the development of more sustainable and atom-economical synthetic routes, potentially through one-pot procedures or the use of novel catalytic systems.

References

  • Rajput, A. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry, 16, 1374-1380.[7][8]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link][1]

  • Biçer, A. (2025). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect.[9]

  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. Retrieved from [Link][10]

  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.[11]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link][12]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). International Journal of Pharmaceutical Sciences Review and Research.[5]

  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link][6]

  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117.[13]

  • ResearchGate. (2019, September 4). (PDF) Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link][14]

  • YouTube. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. Retrieved from [Link][15]

  • Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. (2022, November 20). OALib.[3]

  • Parle, M., & Amin, S. (2018). BENZOTHIAZOLE DERIVATIVES AS POTENTIAL ANTIFUNGAL AGENTS. International Journal of Pharmaceutical Sciences and Research, 9(10), 4332-4337.[16]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. (n.d.). Rasayan Journal of Chemistry.[17]

  • facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. (2012, June 22). HETEROCYCLES, 85(8), 1941.[18]

  • Taylor & Francis. (n.d.). 2-aminothiophenol – Knowledge and References. Retrieved from [Link][19]

  • CUTM Courseware. (n.d.). Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. Retrieved from [Link][20]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link][21]

  • International Journal of Chemical Studies. (2022, October 24). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. Retrieved from [Link][22]

  • ACG Publications. (2022, December 30). 2H2O: An efficient catalyst for the one-pot synthesis of 2- substituted benzothiazoles. Retrieved from [Link][23]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2025, August 6). Acta Chimica Slovenica.[24]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link][25]

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Foundational

An In-depth Technical Guide to the Tautomerism and Structural Isomers of 2-Substituted Thiazole-4-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals Abstract Thiazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of bi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-4-carbaldehydes are a pivotal class of heterocyclic compounds, serving as versatile building blocks in the synthesis of a wide array of biologically active molecules. The presence of substituents at the 2-position introduces a fascinating layer of complexity, giving rise to various tautomeric forms and structural isomers. A profound understanding of these isomeric and tautomeric equilibria is paramount for controlling reaction pathways, predicting biological activity, and ensuring the stability and purity of resulting pharmaceutical compounds. This guide provides a comprehensive exploration of the tautomerism and structural isomerism inherent to 2-substituted thiazole-4-carbaldehydes, grounded in spectroscopic evidence and synthetic considerations. We will delve into the prevailing tautomeric forms, the factors governing their interconversion, and the analytical techniques essential for their characterization.

Introduction: The Significance of Isomerism and Tautomerism in Thiazole Chemistry

The thiazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The chemical behavior and biological efficacy of these molecules are intrinsically linked to their three-dimensional structure and the potential for tautomeric transformations.

Structural isomers possess the same molecular formula but differ in the connectivity of their atoms. In the context of 2-substituted thiazole-4-carbaldehydes, this can manifest as variations in the position of substituents on the thiazole ring.

Tautomers , on the other hand, are constitutional isomers that readily interconvert, typically through the migration of a proton.[4][5] For thiazole-4-carbaldehydes, the most relevant forms of tautomerism include keto-enol and ring-chain tautomerism. The equilibrium between these forms can be influenced by a multitude of factors, including the nature of the substituent at the 2-position, solvent polarity, temperature, and pH.[6][7]

A thorough grasp of these concepts is not merely academic; it has profound practical implications in drug design and development. The specific tautomer or isomer present can dictate receptor binding affinity, metabolic stability, and overall pharmacokinetic and pharmacodynamic profiles.

Prevailing Tautomeric Forms of 2-Substituted Thiazole-4-carbaldehydes

The aldehyde functionality at the C4 position, in conjunction with the heterocyclic ring system, creates a fertile ground for tautomeric equilibria. The two principal forms of tautomerism to consider are keto-enol and, under certain conditions, ring-chain tautomerism.

Keto-Enol Tautomerism

The most common form of tautomerism observed in aldehydes and ketones is the equilibrium between the keto and enol forms.[4][5][7][8] In the case of 2-substituted thiazole-4-carbaldehydes, the aldehyde (keto) form is generally the more stable and predominant tautomer.

The enol form, characterized by a hydroxyl group attached to a carbon-carbon double bond, can be formed through the migration of a proton from the aldehyde group to the oxygen atom.[7] This process can be catalyzed by either acid or base.[5][9]

Factors Influencing the Keto-Enol Equilibrium:

  • Nature of the 2-Substituent: Electron-withdrawing groups at the 2-position can influence the acidity of the aldehydic proton, potentially shifting the equilibrium. Conversely, electron-donating groups may stabilize the keto form.[6]

  • Solvent Effects: Polar protic solvents can stabilize the keto form through hydrogen bonding.[7] Aprotic solvents may favor the enol form to a greater extent.[10]

  • Intramolecular Hydrogen Bonding: In certain conformations, the enol form might be stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the nitrogen atom of the thiazole ring.[8]

Tautomerism cluster_keto Predominant Form Keto Keto Form (Thiazole-4-carbaldehyde) Enol Enol Form (4-(hydroxymethylene)thiazole) Keto->Enol H⁺ migration

Caption: Keto-enol tautomerism in 2-substituted thiazole-4-carbaldehydes.

Ring-Chain Tautomerism

Ring-chain tautomerism involves the reversible interconversion between an open-chain structure and a cyclic form.[11][12] For 2-substituted thiazole-4-carbaldehydes, this can occur through the intramolecular nucleophilic attack of a heteroatom from the 2-substituent onto the aldehyde carbon. This is particularly relevant when the 2-substituent contains a nucleophilic group, such as an amino or hydroxyl group, in a suitable position to form a five- or six-membered ring.

For instance, a 2-(2-aminoethyl)thiazole-4-carbaldehyde could potentially exist in equilibrium with a cyclic hemiaminal.

Factors Influencing Ring-Chain Equilibrium:

  • Nature and Length of the 2-Substituent: The presence of a nucleophile and the length of the linker chain are critical. The formation of thermodynamically stable five- or six-membered rings is generally favored.

  • Solvent and pH: The equilibrium can be sensitive to the solvent and pH, which can affect the nucleophilicity of the attacking group and the electrophilicity of the carbonyl carbon.

RingChainTautomerism OpenChain Open-Chain Form (e.g., 2-(2-aminoethyl)thiazole-4-carbaldehyde) CyclicForm Cyclic Form (Hemiaminal) OpenChain->CyclicForm Intramolecular Nucleophilic Attack

Caption: Ring-chain tautomerism in a 2-substituted thiazole-4-carbaldehyde.

Structural Isomers of 2-Substituted Thiazole-4-carbaldehydes

Beyond tautomerism, the synthesis of 2-substituted thiazole-4-carbaldehydes can sometimes lead to the formation of structural isomers. The most common synthetic route, the Hantzsch thiazole synthesis, involves the reaction of a thioamide with an α-haloketone.[3][13] The regioselectivity of this reaction is crucial in determining the final substitution pattern.

For example, the reaction of a substituted thioamide with an asymmetric α-haloketone could potentially yield two different regioisomers. Careful control of reaction conditions and a thorough understanding of the reaction mechanism are essential to ensure the desired isomer is obtained.

Analytical Techniques for Characterization

A combination of spectroscopic and analytical techniques is indispensable for the unambiguous identification and characterization of tautomers and structural isomers of 2-substituted thiazole-4-carbaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of these compounds in solution.

  • ¹H NMR: Can distinguish between keto and enol forms. The aldehydic proton of the keto form typically appears as a singlet in the δ 9-10 ppm region. In the enol form, the disappearance of this signal and the appearance of a hydroxyl proton signal (often broad) and a vinylic proton signal are indicative. Ring-chain tautomerism can also be monitored by observing the appearance of new signals corresponding to the cyclic form.

  • ¹³C NMR: The carbonyl carbon of the keto form gives a characteristic signal in the δ 180-200 ppm range. In the enol form, this is replaced by signals for the sp² carbons of the double bond and the carbon bearing the hydroxyl group.[10]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present.

  • Keto Form: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is typically observed around 1680-1700 cm⁻¹.

  • Enol Form: The presence of a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹ would suggest the presence of the enol tautomer.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the solid-state conformation.[2][14][15][16][17] This technique can unequivocally determine which tautomer or isomer is present in the crystalline state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. While it may not directly distinguish between tautomers, it can confirm the molecular formula and help differentiate between structural isomers based on their fragmentation patterns.

Synthetic Methodologies and Control of Isomerism

The Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives.[3][18] To synthesize 2-substituted thiazole-4-carbaldehydes, a common strategy involves the reaction of a substituted thioamide with a 3-halo-2-oxopropanal derivative.

Experimental Protocol: Hantzsch Synthesis of a 2-Aryl-thiazole-4-carbaldehyde

  • Thioamide Formation: The corresponding aryl nitrile is treated with sodium hydrosulfide in a suitable solvent like ethanol to generate the aryl thioamide.

  • Cyclization: The aryl thioamide is then reacted with a 3-halo-2-oxopropanal derivative (e.g., 3-bromo-2-oxopropanal) in a solvent such as ethanol or acetone. The reaction is often carried out at reflux temperature.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is typically isolated by filtration or extraction. Purification is achieved through recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The choice of solvent can influence the reaction rate and the solubility of the reactants and products.

  • The reaction temperature is a critical parameter that can affect the regioselectivity of the cyclization, especially with unsymmetrical α-haloketones.

  • The stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired product and minimize side reactions.

HantzschSynthesis Thioamide Substituted Thioamide Intermediate Thioether Intermediate Thioamide->Intermediate Nucleophilic Attack AlphaHaloAldehyde α-Halo-aldehyde AlphaHaloAldehyde->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Tautomerization & Nucleophilic Attack Dehydration Dehydration Cyclization->Dehydration Thiazole 2-Substituted Thiazole-4-carbaldehyde Dehydration->Thiazole

Caption: Generalized workflow for the Hantzsch synthesis of 2-substituted thiazole-4-carbaldehydes.

Conclusion and Future Perspectives

The tautomerism and structural isomerism of 2-substituted thiazole-4-carbaldehydes are multifaceted phenomena with significant implications for their synthesis, characterization, and application, particularly in the realm of drug discovery. A comprehensive understanding of the factors that govern these equilibria is essential for the rational design of novel thiazole-based therapeutic agents.

Future research in this area will likely focus on:

  • Computational Modeling: To predict the relative stabilities of different tautomers and isomers and to guide synthetic efforts.

  • Advanced Spectroscopic Techniques: To study these equilibria in more complex biological environments.

  • Development of Stereoselective Syntheses: To access specific isomers with high purity.

By continuing to unravel the intricate interplay of structure and reactivity in these versatile heterocyclic systems, we can unlock their full potential in the development of new and improved medicines.

References

  • Benchchem. (n.d.). Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
  • ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications.
  • PubMed. (2015). Design, synthesis, X-ray crystallographic analysis, and biological evaluation of thiazole derivatives as potent and selective inhibitors of human dihydroorotate dehydrogenase.
  • ResearchGate. (n.d.). Substituent effect on the amino–imino tautomerism of aminothiazoles.
  • PMC. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points.
  • PMC. (n.d.). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • ResearchGate. (n.d.). X-ray crystallographic study on selected thiazolines.
  • MDPI. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution.
  • Fiveable. (n.d.). Keto-Enol Tautomerism.
  • ResearchGate. (2010). ChemInform Abstract: Ring-Chain Tautomerism in 1,3-Thiazolidines.
  • Fiveable. (n.d.). Keto-enol tautomerism.
  • MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold.
  • Khan Academy. (n.d.). Keto-enol tautomerization.
  • PMC. (n.d.). Synthesis and ring-chain-ring tautomerism of bisoxazolidines, thiazolidinyloxazolidines and spirothiazolidines.
  • PMC. (n.d.). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • Chemistry LibreTexts. (2023). 6.2: Keto-Enol Tautomerism.
  • ACS Publications. (2025). Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials.
  • ACS Omega. (2021). Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies.
  • Sigma-Aldrich. (n.d.). 2-(4-chloro-phenyl)-thiazole-4-carbaldehyde synthesis.
  • YouTube. (2019). synthesis of thiazoles.
  • ACS Publications. (n.d.). Overview of the Chemistry of 2-Thiazolines.
  • PMC. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • LOCKSS. (2010). a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium.
  • Sci-hub.st. (2002). On the Tautomerism of 2,4-Disubstituted Thiazolones.
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives.
  • ResearchGate. (n.d.). Quantum chemical studies on protonation of some substituted thiazole derivatives.
  • PMC. (n.d.). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
  • Chem-Impex. (n.d.). 2-(4-Chlorophenyl)thiazole-4-carbaldehyde.
  • ChemicalBook. (n.d.). 2-chloro-1,3-thiazole-5-carbaldehyde(95453-58-0) 1 h nmr.
  • ResearchGate. (n.d.). On the Tautomerism of 2,4-Disubstituted Thiazolones.
  • Optional. (n.d.). 4-CHLORO-2-TERT.-BUTYL-AMINO-THIAZOLE-5-CARBALDEHYDE.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties.
  • Journal of the Chemical Society, Perkin Transactions 1. (1983). N,N-Disubstituted 2-aminothiazole-5-carbaldehydes: preparation and investigation of structural features.
  • PMC. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity.
  • PubChem. (n.d.). Thiazole-4-carboxaldehyde.
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  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Nature. (n.d.). Metal-induced tautomerization of oxazole and thiazole molecules to heterocyclic carbenes.

Sources

Exploratory

Computational Design & Quantum Chemical Profiling of Thiazole-4-Carbaldehyde Scaffolds

Executive Summary Thiazole-4-carbaldehyde derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.[1][2] However, the traditional "s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole-4-carbaldehyde derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory profiles.[1][2] However, the traditional "synthesis-first" approach is resource-intensive.[1] This guide details a computational-first workflow using Density Functional Theory (DFT) to predict the physicochemical stability, reactivity, and binding affinity of these derivatives before wet-lab synthesis.

By integrating quantum mechanical calculations (B3LYP/6-311++G**) with molecular docking, researchers can rationalize the structure-activity relationship (SAR) of the thiazole core—specifically the electrophilic nature of the C4-aldehyde handle and the nucleophilic potential of the thiazole nitrogen.

Computational Methodology: The Standard of Truth

To ensure scientific integrity, the choice of functional and basis set must balance computational cost with chemical accuracy. For sulfur-nitrogen heterocycles, the following protocol is the validated standard.

The Validated Protocol
  • Software Engines: Gaussian 16, ORCA 5.0, or GAMESS (US).[1]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry workhorse.[1] However, for systems involving non-covalent interactions (like docking precursors), wB97X-D or CAM-B3LYP is recommended to account for long-range dispersion forces.[1]

  • Basis Set: 6-311++G(d,p) .[1][3][4][5][6]

    • Why? Thiazole contains Sulfur (S) and Nitrogen (N). The diffuse functions (++) are critical for describing the lone pair electrons on these heteroatoms, while polarization functions (d,p) accurately model the ring aromaticity.[1]

  • Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model) using DMSO or Ethanol to mimic experimental biological assay conditions.

Self-Validating Workflow (DOT Diagram)

The following diagram outlines the decision logic required to validate a stationary point on the Potential Energy Surface (PES).

DFT_Workflow Start Input Structure (Thiazole-4-carbaldehyde) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (Hessian Matrix) Opt->Freq Check Check Imaginary Freqs (NIMAG) Freq->Check TrueMin NIMAG = 0 (True Local Minimum) Check->TrueMin Valid TS NIMAG = 1 (Transition State) Check->TS Invalid (Re-optimize) Properties Calculate Properties (FMO, MEP, NLO) TrueMin->Properties Docking Export .pdbqt for Molecular Docking Properties->Docking

Figure 1: Self-validating DFT workflow ensuring the optimized geometry represents a true energetic minimum (NIMAG=0).

Structural & Electronic Analysis

Frontier Molecular Orbitals (FMO)

The reactivity of thiazole-4-carbaldehyde is governed by the energy gap (


) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
  • HOMO Location: Typically localized on the thiazole sulfur and nitrogen lone pairs (Nucleophilic zones).

  • LUMO Location: Concentrated on the aldehyde carbonyl carbon and the

    
    -system (Electrophilic zones).
    
  • Significance: A lower

    
     implies "softer" character, correlating with higher polarizability and easier electron transfer during biological interactions (e.g., enzyme inhibition).[1]
    
Global Reactivity Descriptors

To quantify the chemical behavior of these derivatives, you must calculate the following descriptors using Koopmans’ theorem (


, 

).
DescriptorSymbolFormulaPhysical Significance in Drug Design
Chemical Hardness


Resistance to charge transfer. Harder molecules are more stable/less reactive.
Chemical Softness


Indicator of high biological activity and intracellular permeability.
Electronegativity


Power to attract electrons; predicts H-bond acceptor strength.
Electrophilicity Index


Propensity to accept electrons. Crucial for Michael acceptor drugs.
Molecular Electrostatic Potential (MEP)

The MEP map is the "visual guide" for docking.

  • Red Regions (Negative Potential): Localized over the Thiazole Nitrogen (

    
    ) and Aldehyde Oxygen. These are the primary H-bond acceptor  sites for interacting with protein residues (e.g., Serine, Histidine).[1]
    
  • Blue Regions (Positive Potential): Localized over the Aldehyde Hydrogen and ring protons. These act as H-bond donors .

Spectroscopic Validation Protocols

Theoretical data must be calibrated against experimental results to ensure the model's accuracy.

  • IR Spectroscopy: DFT frequencies are harmonic and often overestimate experimental (anharmonic) values.

    • Correction: Multiply calculated frequencies by a scaling factor of 0.961 (for B3LYP/6-311G**) to align with experimental FTIR peaks (e.g., C=N stretching at ~1600 cm⁻¹).

  • NMR Shift Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method.

    • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory and subtract its shielding tensor from the target molecule's values to get

      
       ppm.
      

Pharmacological Implications: Molecular Docking[1][7]

Connecting the quantum chemical profile to biological function requires docking the optimized ligand into a target protein (e.g., E. coli DNA GyraseB or C. albicans CYP51).

Docking Protocol[1]
  • Ligand Prep: Use the DFT-optimized geometry (B3LYP minimized). Convert to .pdbqt format, merging non-polar hydrogens but retaining the specific dipole moment calculated by DFT.

  • Receptor Prep: Remove co-crystallized ligands and water molecules. Add polar hydrogens and Kollman charges.

  • Grid Box: Center the grid on the active site (e.g., residues Asp73, Arg136 for DNA Gyrase).[1]

Interaction Pathway (DOT Diagram)

Interaction_Path cluster_interactions Binding Forces Ligand Thiazole Derivative (Ligand) HB H-Bonding (Thiazole N ... H-O-Ser) Ligand->HB PiPi Pi-Pi Stacking (Thiazole Ring ... Phe/Tyr) Ligand->PiPi Hydro Hydrophobic (Alkyl Chains ... Val/Leu) Ligand->Hydro Target Protein Active Site (Receptor) Result Inhibition (High Negative Binding Energy) Target->Result HB->Target PiPi->Target Hydro->Target

Figure 2: Mechanistic pathway of thiazole-ligand binding interactions within the protein active pocket.

References

  • Al-Wahaibi, L.H., et al. (2023).[1] "Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors." Molecules, 28(2), 559.[1][7] Link

  • Bondock, S., et al. (2021).[1][8][9] "Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives." Journal of Molecular Structure, 1245, 131048.[1] Link

  • Lino, C.I., et al. (2018).[1] "Synthesis, molecular modeling and structure-activity relationship of new thiazole derivatives as antimicrobial agents." Journal of Molecular Structure, 1155, 297-306.[1] Link[1]

  • Rizk, E.K., & Radini, I.A. (2024).[1] "Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update." Journal of Chemistry Reviews, 6(1), 45-62.[1] Link

  • Frisch, M.J., et al. (2016).[1] Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.[1] Link

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Protocols & Analytical Methods

Method

Preparation of transition metal complexes with thiazole-4-carbaldehyde ligands

Executive Summary This guide details the protocol for synthesizing and characterizing transition metal complexes (Cu, Zn, Ni, Pd) derived from thiazole-4-carbaldehyde . While the aldehyde moiety itself offers limited coo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and characterizing transition metal complexes (Cu, Zn, Ni, Pd) derived from thiazole-4-carbaldehyde . While the aldehyde moiety itself offers limited coordination stability, it serves as a critical electrophilic "handle" for generating Schiff base and thiosemicarbazone ligands. These derivatives are privileged pharmacophores in drug discovery, exhibiting potent DNA-binding, antimicrobial, and anticancer properties.

This protocol focuses on the conversion of thiazole-4-carbaldehyde into a tridentate thiosemicarbazone ligand, followed by its metallation. This workflow is the industry standard for generating stable, bioactive thiazole-metal chelates.

Scientific Background & Rationale

The Thiazole Advantage

The thiazole ring (1,3-azole) is electron-deficient, making it robust against metabolic oxidation. In coordination chemistry, the thiazole nitrogen (


) is a borderline soft base, ideal for binding late transition metals (Cu

, Zn

, Pd

).
Ligand Design Strategy

Direct coordination of thiazole-4-carbaldehyde is rare due to the lability of the carbonyl group. Instead, the aldehyde is condensed with primary amines (hydrazines, thiosemicarbazides) to form Schiff bases .

  • Target Ligand: Thiazole-4-carbaldehyde thiosemicarbazone (TTSC).

  • Coordination Mode: TTSC typically acts as a tridentate monoanionic ligand (ONS donor set) upon deprotonation of the hydrazinic proton, forming two stable 5-membered chelate rings.

Phase I: Ligand Synthesis Protocol

Objective: Synthesis of Thiazole-4-carbaldehyde Thiosemicarbazone (TTSC).

Reagents & Equipment
  • Thiazole-4-carbaldehyde (97% purity)

  • Thiosemicarbazide[1][2][3][4]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid

  • Equipment: Round-bottom flask (100 mL), Reflux condenser, Magnetic stirrer, Buchner funnel.

Step-by-Step Methodology
  • Stoichiometric Mixing: Dissolve 5.0 mmol of thiosemicarbazide in 20 mL of hot absolute ethanol. In a separate beaker, dissolve 5.0 mmol of thiazole-4-carbaldehyde in 10 mL ethanol.

  • Condensation: Add the aldehyde solution dropwise to the amine solution under continuous stirring.

  • Catalysis: Add 3–5 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (

    
    C) for 3–4 hours . Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 2:1).
    
  • Isolation: Cool the solution to room temperature. A crystalline precipitate (usually yellow/off-white) will form.

  • Purification: Filter the solid under vacuum. Wash with cold ethanol (

    
     mL) followed by diethyl ether. Recrystallize from hot ethanol if necessary.
    
  • Yield Check: Expected yield >80%.

Phase II: Metal Complexation Protocol

Objective: Coordination of TTSC with Cu(II) and Zn(II).

Reagents
  • Ligand: TTSC (Synthesized in Phase I)

  • Metal Salts:

    
     or 
    
    
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology
  • Ligand Activation: Dissolve 1.0 mmol of TTSC in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1.0 mmol (for 1:1 complex) or 0.5 mmol (for 1:2 complex) of the metal salt in 10 mL methanol. Add this solution dropwise to the ligand solution.

    • Note: For neutral complexes involving chloride salts, adding a base (e.g., Sodium Acetate) may be required to facilitate deprotonation of the thiosemicarbazone.

  • Reflux: Reflux the mixture for 4–6 hours .

    • Observation: A distinct color change indicates complexation (e.g., Green/Brown for Cu, Yellow/Colorless for Zn).

  • Precipitation: Reduce solvent volume to ~50% via rotary evaporation and cool to

    
    C overnight.
    
  • Isolation: Filter the colored precipitate. Wash thoroughly with cold methanol, then water (to remove unreacted metal salts), and finally diethyl ether.

  • Drying: Dry in a vacuum desiccator over

    
     for 24 hours.
    

Workflow Visualization

SynthesisWorkflow Aldehyde Thiazole-4-carbaldehyde (Precursor) Ligand Ligand (TTSC) (Schiff Base Formation) Aldehyde->Ligand EtOH, H+, Reflux Amine Thiosemicarbazide Amine->Ligand Complexation Reflux in MeOH (4-6 Hours) Ligand->Complexation MetalSalt Metal Salt (CuCl2 / Zn(OAc)2) MetalSalt->Complexation Isolation Filtration & Washing Complexation->Isolation FinalProduct Metal Complex [M(TTSC)Cl] Isolation->FinalProduct

Figure 1: Synthetic workflow for the conversion of thiazole-4-carbaldehyde to bioactive metal complexes.

Characterization & QC Standards

Reliable characterization is non-negotiable for publication and biological testing.

Infrared Spectroscopy (FT-IR) Validation

The coordination is confirmed by the shift of key functional groups.

Functional GroupLigand (Free)

(cm

)
Metal Complex

(cm

)
Diagnostic Interpretation

(Imine)
1600–16201580–1590Red shift (

) indicates coordination via azomethine Nitrogen.

800–850750–780Red shift indicates coordination via Sulfur (thiolate form).

1000–10501080–1100Blue shift (

) confirms rigidity of the chelate ring.

N/A450–500New band confirming Metal-Nitrogen bond.
NMR Spectroscopy ( H NMR)
  • Aldehyde Proton: The singlet at

    
     10.0 ppm (CHO) must disappear in the Ligand spectrum.
    
  • Hydrazinic Proton (-NH): In the free ligand, this appears around

    
     11.5–12.0 ppm.
    
    • Complexation Check: If the complex is neutral and the ligand deprotonates (thiol form), this signal will disappear in the complex spectrum (diamagnetic Zn/Pd complexes only; paramagnetic Cu will broaden signals).

Structural Topology

The coordination geometry depends on the metal ion.

Coordination Metal M (II) N_imine N (Imine) Metal->N_imine S_thiol S (Thiolate) Metal->S_thiol N_thiazole N (Thiazole) Metal->N_thiazole Cl Cl / H2O Metal->Cl N_imine->Metal S_thiol->Metal N_thiazole->Metal Cl->Metal

Figure 2: Predicted coordination sphere. The ligand acts as a tridentate ONS or NNS donor, with the fourth site occupied by a halide or solvent molecule.

Troubleshooting & Expert Tips

  • Solubility Issues:

    • Problem: Ligand precipitates immediately upon adding metal salt, trapping unreacted reagents.

    • Solution: Ensure both solutions are hot (

      
      C) before mixing. If using 
      
      
      
      , switch solvent to DMF/Ethanol (1:1) mixture for better solubility.
  • Oily Products:

    • Problem: Product separates as a sticky oil instead of a solid.

    • Solution: Triturate the oil with cold diethyl ether or hexane. Scratch the flask walls with a glass rod to induce nucleation.

  • Oxidation State Control:

    • When working with Cu(I) or Fe(II), purge all solvents with Nitrogen (

      
      ) for 15 minutes prior to use to prevent oxidation to higher valency states during reflux.
      

References

  • Polyhedron. "Transition metal complexes of thiosemicarbazone: Synthesis, structures and in-vitro antimicrobial studies." Polyhedron, vol. 56, 2013. Link

  • European Journal of Medicinal Chemistry. "Synthesis and biological evaluation of thiazole-based derivatives with potential against breast cancer." Eur. J. Med. Chem., 2017.[5] Link

  • Saudi Journal of Biological Sciences. "Synthesis, characterization and antimicrobial activity of Cu(II), Co(II) and Ni(II) complexes with Schiff bases derived from thiazole-4-carbaldehyde." Saudi J. Biol. Sci., 2021.[6] Link

  • Journal of Molecular Structure. "Structural characterization of thiazole-based Schiff base metal complexes." J. Mol. Struct., 2019. Link

Sources

Application

Application Notes and Protocols for ESIPT-based Probe Development using 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Introduction: Harnessing the Power of Light with 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA) for Advanced Sensing Applications In the realm of molecular sensing and bioimaging, the quest for highly sensitive and s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Harnessing the Power of Light with 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA) for Advanced Sensing Applications

In the realm of molecular sensing and bioimaging, the quest for highly sensitive and selective fluorescent probes is perpetual. A particularly elegant and powerful mechanism that has emerged for the rational design of such probes is Excited-State Intramolecular Proton Transfer (ESIPT).[1][2][3] ESIPT-based fluorophores exhibit a unique four-level photochemical cycle that results in an exceptionally large Stokes shift, effectively minimizing self-absorption and background interference, which are common challenges in fluorescence-based detection.[3][4] At the heart of our exploration is a promising and versatile molecular scaffold: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA) .

The APTCA core is exquisitely designed for ESIPT. It possesses a proton-donating amino group (-NH2) and a proton-accepting thiazole nitrogen atom held in a coplanar geometry, facilitating the intramolecular proton transfer upon photoexcitation. The presence of a reactive carbaldehyde group at the 4-position of the thiazole ring provides a convenient handle for further chemical modification, allowing for the development of a diverse array of probes tailored to detect specific analytes of interest.[5]

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to leverage the unique photophysical properties of APTCA for the development of novel ESIPT-based fluorescent probes. We will delve into the design principles, synthetic strategies, and detailed application protocols for the detection of metal ions and the sensing of micro-environmental properties like viscosity.

The ESIPT Mechanism in the APTCA Scaffold

The remarkable photophysical behavior of APTCA-based probes is rooted in the ESIPT process. Upon absorption of a photon, the molecule transitions from its ground electronic state (enol-form) to an excited state. In this excited state, the acidity of the amino proton and the basicity of the thiazole nitrogen are significantly increased, triggering an ultrafast transfer of a proton within the molecule to form an excited-state keto-tautomer. This tautomer then relaxes to its ground state via fluorescence emission at a much longer wavelength than the initial absorption. Finally, a rapid back-proton transfer restores the initial enol-form, completing the cycle. This process is visualized in the diagram below.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State G_Enol Enol (E) E_Enol Enol* (E) G_Enol->E_Enol Absorption (λex) G_Keto Keto (K) G_Keto->G_Enol Back Proton Transfer E_Keto Keto (K*) E_Enol->E_Keto ESIPT (kESIPT > 10^12 s^-1) E_Keto->G_Keto Fluorescence (λem)

Caption: The four-level photochemical cycle of the ESIPT process in the APTCA scaffold.

Probe Design and Synthesis: Crafting Specificity

The versatility of the APTCA scaffold lies in the reactivity of its carbaldehyde group. This functional group serves as a key site for introducing specific recognition moieties for a wide range of analytes. The general strategy involves designing a probe where the ESIPT process is initially inhibited or "turned off." Upon interaction with the target analyte, a chemical reaction or a conformational change occurs, restoring the ESIPT process and "turning on" the fluorescence.

Proposed Synthesis of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA)

Synthesis_Workflow start Starting Materials|{2-Aminoacetophenone | Thiourea} step1 Step 1: Bromination Bromine in Acetic Acid start->step1 intermediate1 Intermediate 1|α-Bromo-2-aminoacetophenone step1->intermediate1 step2 Step 2: Hantzsch Thiazole Synthesis Thiourea Ethanol, Reflux intermediate1->step2 intermediate2 Intermediate 2|2-Amino-4-(2-aminophenyl)thiazole step2->intermediate2 step3 Step 3: Formylation Vilsmeier-Haack Reagent (POCl3, DMF) intermediate2->step3 product Final Product|2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA) step3->product

Caption: Proposed synthetic workflow for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (APTCA).

Protocol 1: Proposed Synthesis of APTCA

  • Bromination of 2-Aminoacetophenone: Dissolve 2-aminoacetophenone in glacial acetic acid. Add a solution of bromine in acetic acid dropwise at room temperature while stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). After completion, pour the reaction mixture into ice water to precipitate the α-bromo-2-aminoacetophenone. Filter, wash with water, and dry the product.

  • Hantzsch Thiazole Synthesis: Reflux a mixture of α-bromo-2-aminoacetophenone and thiourea in ethanol for several hours.[6] Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(2-aminophenyl)thiazole, may precipitate. If not, concentrate the solvent under reduced pressure. Purify the crude product by recrystallization.

  • Formylation: To a solution of 2-amino-4-(2-aminophenyl)thiazole in anhydrous N,N-dimethylformamide (DMF), add phosphoryl chloride (POCl3) dropwise at 0°C (Vilsmeier-Haack reaction). After the addition, allow the reaction to stir at room temperature and then heat gently. Quench the reaction by pouring it into ice water and neutralize with a base (e.g., sodium bicarbonate). The desired product, APTCA, will precipitate and can be purified by column chromatography.

Spectroscopic Characterization and Photophysical Properties

Due to the absence of specific experimental data for APTCA, we present expected photophysical properties based on theoretical calculations (DFT and TD-DFT) and data from structurally similar aminophenyl-benzothiazole derivatives.[2][9][10]

ParameterExpected Value/CharacteristicRationale/Reference
Absorption Maximum (λabs) ~350-380 nmBased on the π-conjugated system of the aminophenyl-thiazole core.[9]
Emission Maximum (λem) ~500-550 nmA large Stokes shift is characteristic of ESIPT, resulting in emission in the green-yellow region.[2]
Stokes Shift >150 nmA hallmark of an efficient ESIPT process.[3]
Quantum Yield (Φ) Moderate to HighThe rigid thiazole ring and efficient ESIPT can lead to high fluorescence quantum yields.
Fluorescence Lifetime (τ) Nanosecond rangeTypical for organic fluorophores.

Note: These are predicted values. Experimental determination is crucial for accurate characterization.

Applications and Protocols

The APTCA scaffold can be readily adapted for a variety of sensing applications. Below are detailed protocols for two prominent examples: the detection of copper ions (Cu²⁺) and the sensing of viscosity.

Application 1: Ratiometric Fluorescent Probe for Copper (II) Ions

Principle: The lone pair of electrons on the amino group of APTCA can coordinate with Cu²⁺ ions. This coordination perturbs the electronic structure of the fluorophore and can quench the ESIPT fluorescence. This "turn-off" sensing mechanism provides a sensitive method for Cu²⁺ detection.[1][11][12]

Probe Synthesis: The APTCA core can be used directly for this application.

Protocol 2: Detection of Cu²⁺ using APTCA

  • Stock Solution Preparation: Prepare a stock solution of APTCA (e.g., 1 mM) in a suitable organic solvent like DMSO or acetonitrile. Prepare a series of standard solutions of CuCl₂ in deionized water.

  • Spectroscopic Measurements:

    • In a quartz cuvette, add a specific volume of buffer solution (e.g., HEPES buffer, pH 7.4).

    • Add a small aliquot of the APTCA stock solution to achieve a final concentration in the micromolar range (e.g., 10 µM).

    • Record the initial fluorescence spectrum (excitation at the absorption maximum, e.g., 365 nm).

    • Add increasing concentrations of the Cu²⁺ standard solution to the cuvette and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of Cu²⁺ concentration. A linear relationship in a certain concentration range can be used for quantification. The limit of detection (LOD) can be calculated based on the signal-to-noise ratio.

Cu_Detection_Workflow start Start|{APTCA Probe | Cu²⁺ Sample} step1 Mix Probe and Sample in Buffer (pH 7.4) start->step1 step2 Incubate Allow for Coordination step1->step2 step3 Measure Fluorescence Excitation at λabs step2->step3 analysis Data Analysis Plot Intensity vs. [Cu²⁺] step3->analysis result Result|Quantification of Cu²⁺ analysis->result

Sources

Method

Catalytic Applications of Complexes Derived from Amino-Phenyl Thiazole Aldehydes: Application Notes and Protocols

For: Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of Thiazole-Based Ligands in Catalysis The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural b...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Thiazole-Based Ligands in Catalysis

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2][3] Its derivatives, particularly Schiff bases formed from amino-phenyl thiazole aldehydes, offer a rich playground for coordination chemistry. The resulting metal complexes have garnered significant attention due to their diverse catalytic activities, stemming from the unique electronic and steric properties imparted by the thiazole moiety.[4][5] These complexes can act as highly efficient catalysts in a variety of organic transformations, including carbon-carbon bond formation, oxidation reactions, and asymmetric synthesis.[5][6] This guide provides an in-depth exploration of the catalytic applications of these complexes, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

The structural versatility of these Schiff base ligands allows for fine-tuning of the catalyst's properties. By modifying the substituents on the phenyl or thiazole rings, one can modulate the electronic density at the metal center and the steric environment around it, thereby influencing the catalyst's activity, selectivity, and stability.[4] This "tunability" is a key advantage in developing bespoke catalysts for specific applications, from the synthesis of fine chemicals to the development of novel pharmaceutical intermediates.

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Reaction

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of C-C bonds.[7] Complexes derived from amino-phenyl thiazole aldehydes have emerged as effective catalysts for these transformations, particularly the Suzuki-Miyaura coupling.[5][8]

Scientific Rationale and Mechanistic Insights

The catalytic cycle of the Suzuki-Miyaura reaction, facilitated by a palladium-thiazole complex, is illustrated below. The thiazole ligand plays a crucial role in stabilizing the palladium center in its various oxidation states and facilitating the key steps of oxidative addition and reductive elimination.[7][9] The nitrogen atom of the thiazole ring acts as a strong σ-donor, enhancing the electron density on the palladium, which promotes the oxidative addition of the aryl halide.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X(L2) Oxidative Adduct B->C D Transmetalation (Ar'B(OR)2) C->D E Ar-Pd(II)-Ar'(L2) Diaryl Complex D->E F Reductive Elimination E->F F->A Regeneration G Ar-Ar' Product F->G

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The steric bulk of the substituents on the phenyl and thiazole rings can influence the rate of reductive elimination, the final step that forms the desired biaryl product and regenerates the active Pd(0) catalyst.[10][11] Careful ligand design is therefore critical to achieving high catalytic turnover numbers and frequencies.

Application Note: Synthesis of Biaryl Compounds

Complexes derived from 2-amino-4-phenyl-1,3-thiazole are effective catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids. These catalysts demonstrate good functional group tolerance, making them suitable for the synthesis of complex molecules.[5][8]

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from a procedure using a palladium(II) catalyst with a 2-amino-4-phenyl-1,3-thiazole ligand.[5]

Materials:

  • Palladium(II)-thiazole complex (e.g., diacetato-bis(2-amino-4-phenyl-1,3-thiazole)palladium(II)) (1-2 mol%)

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., DMF/H₂O, 4:1 v/v, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium(II)-thiazole complex, aryl halide, arylboronic acid, and base.

  • Add the solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

EntryAryl HalideArylboronic AcidCatalyst Loading (mol%)Yield (%)Reference
14-BromoacetophenonePhenylboronic acid295[5]
24-Iodotoluene4-Methoxyphenylboronic acid198[5]
31-Bromo-4-nitrobenzenePhenylboronic acid292[5]

II. Manganese-Catalyzed Oxidation Reactions

Manganese complexes are attractive catalysts for oxidation reactions due to the multiple accessible oxidation states of manganese and its low cost and toxicity.[6] Schiff base complexes of manganese derived from amino-phenyl thiazole aldehydes have shown promise in the catalytic oxidation of alcohols.[6]

Scientific Rationale and Mechanistic Insights

Manganese-catalyzed alcohol oxidation often proceeds via a high-valent manganese-oxo species.[12][13][14] The catalytic cycle typically involves the activation of an oxidant (e.g., H₂O₂, t-BuOOH) by the Mn(III) complex to form a potent Mn(V)=O species. This intermediate then abstracts a hydrogen atom from the alcohol, leading to the formation of the corresponding aldehyde or ketone.

Alcohol_Oxidation_Cycle A Mn(III)L B Oxidant (e.g., H₂O₂) A->B C Mn(V)=O(L) Active Oxidant B->C D R₂CHOH (Alcohol) C->D G H₂O C->G E [Mn(IV)-OH(L) • R₂COH] D->E E->A F R₂C=O (Ketone/Aldehyde) E->F

Caption: Simplified mechanism for manganese-catalyzed alcohol oxidation.

The electronic properties of the thiazole Schiff base ligand can influence the reactivity of the manganese-oxo intermediate, while the steric environment can impart substrate selectivity.

Application Note: Oxidation of Secondary Alcohols to Ketones

Manganese(III) Schiff base complexes are effective catalysts for the selective oxidation of secondary alcohols to ketones using mild oxidants. These reactions typically exhibit high conversions and selectivities.[6]

Protocol: General Procedure for Catalytic Oxidation of a Secondary Alcohol

This is a general protocol adapted from procedures for manganese-Schiff base catalyzed alcohol oxidations.[12][13]

Materials:

  • Manganese(III)-thiazole Schiff base complex (1-5 mol%)

  • Secondary alcohol (1.0 mmol)

  • Oxidant (e.g., 30% H₂O₂, 1.2 mmol)

  • Co-catalyst/additive (e.g., acetic acid, optional)

  • Solvent (e.g., acetonitrile, 5 mL)

Procedure:

  • In a round-bottom flask, dissolve the manganese(III)-thiazole Schiff base complex and the secondary alcohol in the solvent.

  • If required, add the co-catalyst.

  • Slowly add the oxidant to the reaction mixture at room temperature with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic layers over anhydrous MgSO₄, filter, and evaporate the solvent.

  • Purify the product by column chromatography.

EntrySubstrateOxidantCatalyst Loading (mol%)Conversion (%)Selectivity (%)Reference
11-PhenylethanolH₂O₂2>99>99[13]
2Cyclohexanolt-BuOOH595>99[6]
3BenzhydrolH₂O₂198>99[13]

III. Asymmetric Catalysis: The Quest for Enantioselectivity

The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry. Chiral metal complexes derived from amino-phenyl thiazole aldehydes are promising candidates for asymmetric catalysis, where the chiral ligand environment around the metal center dictates the stereochemical outcome of the reaction.[15][16]

Scientific Rationale and Ligand Design

In asymmetric catalysis, the chiral ligand creates a chiral pocket around the metal's active site. This forces the substrate to approach in a specific orientation, leading to the preferential formation of one enantiomer over the other. The design of the chiral ligand is therefore critical. For Schiff bases derived from amino-phenyl thiazole aldehydes, chirality can be introduced in several ways, for instance, by using a chiral amine to form the Schiff base or by incorporating chiral substituents on the thiazole or phenyl rings.

Asymmetric_Catalysis_Concept cluster_0 Chiral Ligand + Metal cluster_1 Substrate Interaction cluster_2 Enantioselective Product Formation Chiral\nCatalyst Chiral Catalyst Prochiral\nSubstrate Prochiral Substrate Catalyst-Substrate\nComplex (Diastereomeric\nTransition States) Catalyst-Substrate Complex (Diastereomeric Transition States) Prochiral\nSubstrate->Catalyst-Substrate\nComplex (Diastereomeric\nTransition States) Product (R) Product (R) Catalyst-Substrate\nComplex (Diastereomeric\nTransition States)->Product (R) Lower Energy Transition State Product (S) Product (S) Catalyst-Substrate\nComplex (Diastereomeric\nTransition States)->Product (S) Higher Energy Transition State

Caption: Conceptual workflow of asymmetric catalysis.

Application Note: Asymmetric Henry (Nitroaldol) Reaction
Protocol: General Procedure for Asymmetric Henry Reaction

This protocol is based on established procedures for copper-catalyzed asymmetric Henry reactions.[17][18]

Materials:

  • Chiral Copper(II)-thiazole Schiff base complex (5-10 mol%)

  • Aldehyde (1.0 mmol)

  • Nitroalkane (e.g., nitromethane, 2.0 mmol)

  • Base (e.g., triethylamine, 10 mol%)

  • Solvent (e.g., ethanol or THF, 2 mL)

Procedure:

  • In a dry vial, dissolve the chiral copper(II) complex in the solvent.

  • Add the aldehyde to the solution and stir for a few minutes.

  • Add the nitroalkane and the base.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) until the aldehyde is consumed (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by flash column chromatography.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

EntryAldehydeNitroalkaneCatalyst Loading (mol%)Yield (%)ee (%)Reference
1BenzaldehydeNitromethane109285 (R)Adapted from[4][17]
24-NitrobenzaldehydeNitromethane59590 (R)Adapted from[18]
3CyclohexanecarboxaldehydeNitromethane108878 (S)Adapted from[17]

Conclusion and Future Outlook

Complexes derived from amino-phenyl thiazole aldehydes represent a versatile and powerful class of catalysts. Their applications in C-C coupling, oxidation, and asymmetric synthesis are of significant interest to both academic and industrial researchers. The modular nature of the ligands allows for systematic optimization of catalyst performance. Future research in this area will likely focus on the development of novel chiral ligands for a broader range of asymmetric transformations, the immobilization of these catalysts on solid supports for enhanced recyclability, and a deeper mechanistic understanding to guide the rational design of next-generation catalysts. The continued exploration of these fascinating complexes will undoubtedly lead to new and efficient synthetic methodologies for the creation of valuable molecules.

References

  • Arai, T. Recent progress in copper catalyzed asymmetric Henry reaction. Pure and Applied Chemistry, 84(8), pp.1741-1750. [Link]

  • Agyei, C., Robertson, C. M., Campbell, M. G., & MacKinnon, C. D. (2024). Simple thiazole-based ligands for palladium(II) Suzuki–Miyaura aryl cross-coupling catalysts. Canadian Journal of Chemistry, 102(12). [Link]

  • Bikas, R., Noshiranzadeh, N., & Emami, M. (2024). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 14(1), 10603. [Link]

  • Kargar, H., & El-Gammal, O. A. (2021). Alcohol Oxidations by Schiff Base Manganese(III) Complexes. ChemistrySelect, 6(33), 8631-8646. [Link]

  • Belokon, Y. N., & Maleev, V. I. (2019). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 24(19), 3524. [Link]

  • Szcześniak, P., & Staszewska-Krajewska, O. (2020). Highly Effective Asymmetric Henry Reaction Catalyzed by Chiral Complex of Cu (II)-Aziridine-Functionalized Organophosphorus Compounds. Molecules, 25(23), 5568. [Link]

  • Kowalska, A., & Paradowska, J. (2021). Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. Molecules, 26(23), 7338. [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2016). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT. [Link]

  • Zhang, T., & Lan, Y. (2024). Mechanistic insights into facilitating reductive elimination from Ni(ii) species. Chemical Communications, 60(56), 8031-8041. [Link]

  • Nakao, Y., & Hiyama, T. (2024). Mechanistic study on the reductive elimination of (aryl)(fluoroaryl)palladium complexes: a key step in regiospecific dehydrogenative cross-coupling. Dalton Transactions, 53(27), 12005-12012. [Link]

  • Rigoni, G., Nylund, P., & Albrecht, M. (2023). Manganese(iii) complexes stabilized with N-heterocyclic carbene ligands for alcohol oxidation catalysis. Dalton Transactions, 52(21), 7111-7119. [Link]

  • Luo, Q. L., Tan, J. P., Li, Z. F., Nan, W. H., & Xiao, D. R. (2018). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 83(15), 8238-8247. [Link]

  • Gensch, T., Hopkinson, M. N., Glorius, F., & Wencel-Delord, J. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Angewandte Chemie International Edition, 55(34), 9944-9955. [Link]

  • Miao, C., Li, X. X., Lee, Y. M., Xia, C., Wang, Y., Nam, W., & Sun, W. (2017). Manganese complex-catalyzed oxidation and oxidative kinetic resolution of secondary alcohols by hydrogen peroxide. Chemical Science, 8(11), 7478-7485. [Link]

  • Abdulghani, S. S., & Al-Shemary, R. K. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. International Journal of Health Sciences, 6(S1), 1014-1029. [Link]

  • Sedash, Y., & Dotsenko, V. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Current Organic Synthesis, 13(6), 847-897. [Link]

  • He, Z., Wang, S., & Li, C. (2022). Protocol for the preparation of amorphous manganese oxide and its application as heterogeneous catalyst in the direct synthesis of amides and nitriles. STAR Protocols, 3(3), 101538. [Link]

  • Wang, D., & Astruc, D. (2020). Ruthenium(ii)-catalyzed deoxygenation of ketones. Chemical Communications, 56(8), 1231-1234. [Link]

  • Chen, L., & Zhao, G. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 680653. [Link]

  • Serbest, K., & Ceylan, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Ghodke, P., & Shingare, M. (2019). Synthesis and biological evaluation of some substituted amino thiazole derivatives. Journal of Drug Delivery and Therapeutics, 9(2), 24-28. [Link]

Sources

Application

Application Note: Cyclization & Functionalization Methodologies for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

The following Application Note and Protocol Guide details the methodology for cyclization reactions involving 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . This guide is designed for medicinal chemists and synthetic resea...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the methodology for cyclization reactions involving 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . This guide is designed for medicinal chemists and synthetic researchers, focusing on the molecule's unique bifunctional nature (nucleophilic aniline + electrophilic aldehyde) to access fused heterocyclic systems and macrocycles.[1]

Introduction & Reactivity Profile

2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is a versatile "linchpin" scaffold in diversity-oriented synthesis (DOS). Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential or cascade cyclization protocols.

Structural Analysis[1]
  • Thiazole Core: Acts as a rigid heterocyclic spacer and pharmacophore (common in kinase inhibitors).

  • 4-Carbaldehyde (-CHO): A hard electrophile susceptible to condensation (Schiff base formation), oxidation, or nucleophilic attack.[1] It serves as the "electrophilic anchor" for cyclization.

  • 2-(2-Aminophenyl) Moiety: Contains a nucleophilic primary amine (-NH₂) at the ortho position relative to the thiazole attachment. This proximity allows for intramolecular cyclization onto the thiazole nitrogen (forming tricyclic systems) or participation in metal chelation.

Reactivity Map (Graphviz)[1]

ReactivityMap Scaffold 2-(2-Amino-phenyl)- thiazole-4-carbaldehyde Aldehyde 4-Carbaldehyde (Electrophile) Scaffold->Aldehyde Amine 2-Aminophenyl (Nucleophile) Scaffold->Amine ThiazoleN Thiazole Nitrogen (Basic/Nucleophilic) Scaffold->ThiazoleN SchiffBase Schiff Bases / Macrocycles (via Diamines) Aldehyde->SchiffBase + Amines Quinoline Thiazolyl-Quinolines (via Friedländer w/ Ketones) Aldehyde->Quinoline + 2-Amino-ketones FusedRing Benzimidazo[2,1-b]thiazoles (via Oxidative Cyclization) Amine->FusedRing + Thiazole N (Intramolecular)

Figure 1: Reactivity profile of the scaffold showing three primary cyclization pathways: Macrocyclization (Schiff Base), Fused Tricyclic formation, and Quinoline synthesis.[1][2][3]

Methodology A: Synthesis of Benzimidazo[2,1-b]thiazole Fused Systems

Mechanism: Intramolecular Oxidative Cyclization / Carbonylation Target: Fused tetracyclic cores (DNA intercalators).

This protocol utilizes the proximity of the phenyl-amine and the thiazole nitrogen. By introducing a one-carbon synthon (like triethyl orthoformate or phosgene equivalents), the amine attacks the linker, which then cyclizes onto the thiazole nitrogen.

Experimental Protocol

Reagents:

  • Substrate: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (1.0 equiv)

  • Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess) or 1,1'-Carbonyldiimidazole (CDI)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (10 mol%)

  • Solvent: Ethanol (EtOH) or DMF

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of the substrate in 10 mL of anhydrous EtOH.

  • Addition: Add 5.0 mmol of Triethyl orthoformate (TEOF) and 0.1 mmol of pTSA.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The disappearance of the fluorescent amine spot and the appearance of a lower Rf spot indicates cyclization.

  • Work-up: Cool to room temperature. The fused product, Benzimidazo[2,1-b]thiazole-3-carbaldehyde , often precipitates.[1]

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from EtOH/DMF.

Data Interpretation:

  • 1H NMR: Disappearance of the broad -NH₂ singlet (approx. 4.0–6.0 ppm). Appearance of a new aromatic proton if TEOF is used (the C-H of the newly formed imidazole ring).

  • Mass Spec: M+1 peak corresponds to Substrate + 12 Da (C) - 2H (loss of H2) = +10 Da shift (approx).

Methodology B: Macrocyclization via [2+2] Schiff Base Condensation

Mechanism: Double Condensation Target: N4-Donor Macrocyclic Ligands (for Metal Complexation).

The aldehyde group allows this molecule to function as the "Head" unit. Reacting 2 equivalents of the substrate with 1 equivalent of a diamine (or 2 equivalents of a diamine in a [2+2] cyclization) yields large macrocycles capable of hosting transition metals.

Experimental Protocol

Reagents:

  • Substrate: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (2.0 equiv)

  • Linker: Ethylenediamine or o-Phenylenediamine (1.0 equiv for open chain; 2.0 equiv for [2+2] macrocycle)

  • Template Ion (Optional but recommended): Ni(OAc)₂ or Zn(OAc)₂ (1.0 equiv)[1]

  • Solvent: Methanol (MeOH)[4]

Step-by-Step Workflow:

  • Template Solution: Dissolve 1.0 mmol of Metal Acetate in 10 mL MeOH.

  • Ligand Addition: Add 2.0 mmol of the Thiazole-Aldehyde substrate. Stir for 15 min at RT. The solution color will change (complexation with the aniline amine and thiazole N).

  • Linker Addition: Dropwise add 1.0 mmol (for open chelate) or 2.0 mmol (for macrocycle) of the diamine dissolved in MeOH.

  • Reflux: Reflux for 8–12 hours. The metal ion acts as a template, organizing the ligands to facilitate ring closure.

  • Isolation: Cool to RT. The macrocyclic metal complex usually precipitates as a colored solid.

  • Purification: Filter and wash with cold MeOH and Et₂O.

Quantitative Summary Table:

ComponentEquivalentsRoleCritical Parameter
Thiazole-Aldehyde2.0Electrophilic ScaffoldPurity >98% required
Diamine Linker1.0 - 2.0Nucleophilic LinkerSlow addition prevents polymerization
Metal Template1.0Organizing AgentNi(II) and Zn(II) favor square planar/tetrahedral

Methodology C: Modified Friedländer-Type Reaction

Mechanism: Aldol Condensation + Cyclodehydration Target: Thiazolo-substituted Quinolines.

While the substrate lacks the ortho-aminoaldehyde structure for a standard Friedländer, the aldehyde group at position 4 can serve as the electrophile for an external ortho-amino ketone (e.g., 2-aminobenzophenone).

Experimental Protocol

Reagents:

  • Electrophile: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (1.0 equiv)

  • Nucleophile: 2-Aminoacetophenone (1.0 equiv)

  • Base: KOH (alcoholic) or Piperidine (cat.)

  • Solvent: Ethanol[5][2][3][4][6][7][8][9]

Step-by-Step Workflow:

  • Mix: Combine equimolar amounts of substrate and 2-aminoacetophenone in EtOH.

  • Catalyze: Add catalytic piperidine (3-4 drops).

  • Reflux: Heat to reflux for 6-10 hours.

  • Mechanism: The amine of the acetophenone attacks the aldehyde of the thiazole (Schiff base), followed by intramolecular aldol condensation of the acetyl group onto the imine (or vice versa), leading to aromatization.[1]

  • Product: A quinoline ring substituted with the 2-(2-aminophenyl)thiazole moiety.

References

  • Synthesis of 2-Aminothiazole Derivatives

    • Title: Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable C
    • Source: Nano Bio Letters, 2022.[1]

    • URL:[Link]

  • Schiff Base & Metal Complexation

    • Title: Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases.[1][5][10]

    • Source: Indian Journal of Pharmaceutical Educ
    • URL:[Link]

  • Friedländer Quinoline Synthesis (General Mechanism)

    • Title: The Friedländer Synthesis of Quinolines.
    • Source: Organic Reactions (Wiley).
    • URL:[Link][1]

  • Thiazole-Fused Systems

    • Title: Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues.
    • Source: PMC (PubMed Central).
    • URL:[Link]

Sources

Method

Antimicrobial activity screening of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde adducts

Executive Summary This application note provides a comprehensive framework for evaluating the antimicrobial efficacy of Schiff base adducts derived from the scaffold 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . Thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a comprehensive framework for evaluating the antimicrobial efficacy of Schiff base adducts derived from the scaffold 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . Thiazole derivatives are privileged pharmacophores in medicinal chemistry, often exhibiting potent inhibition of bacterial DNA gyrase and fungal lanosterol 14


-demethylase.

The protocol outlined below transitions from in silico validation to rigorous in vitro screening, adhering to Clinical and Laboratory Standards Institute (CLSI) guidelines. It is designed to ensure reproducibility and eliminate false positives caused by solvent toxicity or precipitation.

Chemical Context & Adduct Formation

The core scaffold features a thiazole ring substituted at the C2 position with an ortho-aniline moiety and at the C4 position with a reactive aldehyde. The "adducts" referred to in this guide are primarily Schiff bases (imines) formed via condensation with various primary amines.

  • Mechanistic Advantage: The ortho-amino group on the phenyl ring often participates in intramolecular hydrogen bonding with the thiazole nitrogen, locking the conformation and potentially enhancing binding affinity to microbial targets like DNA Gyrase B.

  • Solubility Warning: These adducts are typically lipophilic. Proper solubilization in Dimethyl Sulfoxide (DMSO) is critical for accurate biological testing.

Experimental Workflow (Visualization)

The following diagram outlines the logical flow from synthesis to lead identification.

ScreeningWorkflow cluster_Screening In Vitro Screening Start Start: Purified Adducts QC QC: NMR/LC-MS Verification (Purity > 95%) Start->QC Solubilization Solubilization (100% DMSO Stock) QC->Solubilization Diffusion Phase 1: Agar Well Diffusion (Qualitative Screen) Solubilization->Diffusion MIC Phase 2: Broth Microdilution (Quantitative CLSI M07) Diffusion->MIC Zone > 10mm Analysis Data Analysis (SAR & Toxicity Check) MIC->Analysis Lead Lead Candidate Identified Analysis->Lead MIC < 10 µg/mL

Figure 1: Sequential screening workflow ensuring only active compounds progress to quantitative MIC testing.

Protocol A: Primary Screening (Agar Well Diffusion)

Objective: Rapidly identify active adducts against a panel of standard ATCC strains (e.g., S. aureus, E. coli, C. albicans).

Materials:

  • Mueller-Hinton Agar (MHA) for bacteria; Sabouraud Dextrose Agar (SDA) for fungi.

  • 0.5 McFarland turbidity standard.

  • Sterile cork borer (6 mm).

  • Test Compounds (1 mg/mL in 10% DMSO).

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial suspension in saline matching the 0.5 McFarland standard (

    
     CFU/mL).
    
  • Seeding: Dip a sterile swab into the suspension and streak the entire surface of the MHA plate three times, rotating the plate 60° each time to ensure a confluent lawn.

  • Well Creation: Punch 6 mm wells into the agar using a sterile cork borer. Remove the agar plugs.

  • Compound Loading:

    • Test: Add 50-100 µL of the test adduct solution into the well.

    • Positive Control: Ciprofloxacin (5 µ g/well ) or Fluconazole (for fungi).

    • Negative Control: 10% DMSO (Critical to rule out solvent toxicity).

  • Diffusion & Incubation: Allow plates to stand for 1 hour at room temperature (pre-diffusion), then incubate at 37°C for 18-24 hours.

  • Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Validation Criteria:

  • Negative control ZOI must be 0 mm.

  • Positive control must fall within CLSI quality control ranges.

Protocol B: Quantitative Potency (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) according to CLSI M07-A10 standards. This is the gold standard for potency.

Materials:

  • 96-well microtiter plates (U-bottom).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Resazurin dye (0.015%) – Optional but recommended for visual clarity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve adducts in 100% DMSO to 1024 µg/mL.

  • Dilution Series:

    • Add 100 µL of CAMHB to columns 1-12 of the microplate.

    • Add 100 µL of stock solution to column 1.

    • Perform serial 2-fold dilutions from column 1 to 10. Discard 100 µL from column 10.

    • Result: Concentration range 512 µg/mL to 1 µg/mL.

  • Inoculation:

    • Dilute the 0.5 McFarland culture 1:100 in broth.

    • Add 100 µL of this diluted inoculum to wells in columns 1-11.

    • Final Inoculum:ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       CFU/mL.
      
    • Controls: Column 11 is Growth Control (Inoculum + Broth + Solvent). Column 12 is Sterility Control (Broth only).

  • Incubation: Seal plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Reading (The "Resazurin Switch"):

    • Add 30 µL of Resazurin solution to each well. Incubate for 2-4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

    • MIC Definition: The lowest concentration well that remains blue.

Mechanism of Action Hypothesis

Thiazole-4-carbaldehyde adducts often act by inhibiting DNA Gyrase B, preventing bacterial DNA replication. The following diagram illustrates the proposed interaction.

MOA Adduct Thiazole Adduct Gyrase DNA Gyrase B (ATP Binding Pocket) Adduct->Gyrase H-Bonding (Asp73/Gly77) Complex Stable Drug-Enzyme Complex Gyrase->Complex Competitive Inhibition Replication DNA Replication Complex->Replication Blocks Death Bacterial Cell Death Replication->Death Failure triggers apoptosis-like decay

Figure 2: Proposed mechanism of action involving competitive inhibition of the ATP-binding pocket of DNA Gyrase B.

Data Presentation & SAR Analysis

Organize your results into the following table format to facilitate Structure-Activity Relationship (SAR) analysis.

Table 1: MIC Values (µg/mL) of Thiazole Adducts

Compound IDR-Group (Amine)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)SAR Insight
TZ-01 Phenyl64>128128Baseline activity.
TZ-02 4-Cl-Phenyl83264Electron-withdrawing group enhances potency.
TZ-03 4-NO2-Phenyl41632Strong EWG increases lipophilicity & binding.
TZ-04 4-OH-Phenyl>128>128>128Hydrophilic group reduces membrane permeability.
Ref Ciprofloxacin0.50.01-Validation Control.

Key SAR Trends:

  • Electron Density: Electron-withdrawing groups (Cl, NO₂, F) on the phenyl ring of the Schiff base generally improve antimicrobial activity by increasing the acidity of the imine bond or enhancing lipophilicity.

  • Steric Hindrance: Bulky groups at the ortho position of the amine-derived ring may reduce activity by preventing the molecule from fitting into the Gyrase B binding pocket.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1][2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3]

  • Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. European Journal of Medicinal Chemistry. [Link]

  • Mishra, R., et al. (2017). Synthesis, characterization and antimicrobial evaluation of some novel thiazole derivatives.[4][5][6][7][8][9][10] Arabian Journal of Chemistry. [Link]

  • Sarkar, S., et al. (2023). Thiazole-Schiff Base Hybrids: A Comprehensive Review of their Synthesis and Biological Activities. Current Organic Chemistry. [Link]

Sources

Application

Application Note: High-Efficiency Solid-Phase Synthesis of Thiazole-Fused Heterocycles Utilizing Thiazole-4-Carbaldehyde

[1] Executive Summary Thiazole-4-carbaldehyde (CAS: 3364-80-5) is a versatile heterocyclic building block that offers a unique geometry compared to its 2- and 5-substituted counterparts.[1] Its aldehyde functionality at...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Thiazole-4-carbaldehyde (CAS: 3364-80-5) is a versatile heterocyclic building block that offers a unique geometry compared to its 2- and 5-substituted counterparts.[1] Its aldehyde functionality at the C4 position serves as a pivotal "chemical handle" for generating diversity-oriented libraries, particularly in the synthesis of peptide mimetics and fused bridgehead nitrogen heterocycles.

This guide details the solid-phase synthesis (SPS) protocols for utilizing thiazole-4-carbaldehyde. We focus on two core methodologies: Reductive Amination for scaffold anchoring and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for constructing drug-like imidazo[1,5-a]thiazole architectures directly on-resin.[1]

Strategic Rationale & Chemistry

The Thiazole Privilege

The thiazole ring is a "privileged scaffold" found in numerous FDA-approved drugs (e.g., Ritonavir, Dasatinib). The 4-position specifically allows for vectors that mimic the


 and 

or

side chains of

-helices when incorporated into peptidomimetics.[1]
Resin Compatibility Matrix

Selecting the correct resin is critical for the stability of the thiazole-aldehyde intermediate and the final cleavage strategy.

Resin TypeLinker ChemistryCleavage ConditionApplication Suitability
Rink Amide MBHA Fmoc-compatible95% TFAHigh. Ideal for generating C-terminal amides.[1] Stable to reductive amination conditions.[1]
Wang Resin Ester linkage95% TFAMedium. Good for C-terminal acids, but ester linkage can be susceptible to nucleophilic attack during aggressive amine couplings.
2-Chlorotrityl Chloride Trityl linker1% TFA / DCMHigh. Excellent for retaining acid-labile protecting groups on the thiazole scaffold (if any) post-cleavage.[1]

Workflow Visualization

The following diagram outlines the logical flow of the synthesis, distinguishing between the "Anchoring" pathway and the "Multicomponent" pathway.

SPS_Workflow cluster_PathA Path A: Reductive Amination cluster_PathB Path B: On-Resin GBB Reaction Resin Fmoc-Rink Amide Resin Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Amine_Resin Free Amine Resin Deprotect->Amine_Resin Aldehyde_Add Add Thiazole-4-CHO + NaBH(OAc)3 Amine_Resin->Aldehyde_Add Path A GBB_Mix Add Thiazole-4-CHO + Isocyanide + Sc(OTf)3 Amine_Resin->GBB_Mix Path B Sec_Amine Secondary Amine Scaffold Aldehyde_Add->Sec_Amine Cleavage TFA Cleavage & Purification Sec_Amine->Cleavage Fused_Ring Imidazo-Thiazole Fused System GBB_Mix->Fused_Ring Fused_Ring->Cleavage

Figure 1: Dual-pathway strategy for utilizing thiazole-4-carbaldehyde on solid support.[1]

Experimental Protocols

Protocol A: On-Resin Reductive Amination

Objective: To anchor the thiazole-4-carbaldehyde to the solid support via a secondary amine linkage, allowing for further N-acylation or sulfonylation.[1]

Reagents:

  • Thiazole-4-carbaldehyde (5.0 equiv)[1]

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (5.0 equiv)

  • Trimethyl orthoformate (TMOF) (as solvent/water scavenger)

  • Acetic Acid (AcOH)

  • DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Resin Preparation: Swell 100 mg of Rink Amide resin (loading 0.6 mmol/g) in DMF for 30 min. Deprotect Fmoc using 20% piperidine in DMF (2 x 10 min). Wash thoroughly (DCM x3, DMF x3).

  • Imine Formation: Dissolve Thiazole-4-carbaldehyde (0.3 mmol, 5 equiv) in 1 mL of TMOF/DMF (1:1 v/v) containing 1% AcOH. Add to the resin.[1]

    • Expert Insight: TMOF is crucial here.[1] It acts as a dehydrating agent, driving the equilibrium toward the imine species in the solid matrix where water removal is otherwise difficult.

  • Incubation: Shake at room temperature for 1 hour. Do not wash.

  • Reduction: Add NaBH(OAc)3 (0.3 mmol, 5 equiv) directly to the reaction slurry.

  • Reaction: Shake for 4–16 hours at room temperature.

    • Note: Gas evolution may occur.[1] Ensure the vessel is vented.[1]

  • Validation: Wash resin (DMF x3, MeOH x3, DCM x3). Perform the Chloranil Test .

    • Positive Result: Dark blue/green beads indicate the presence of a secondary amine (Successful reaction).

    • Negative Result: Colorless/Pale beads indicate failure (or primary amine if Kaiser was used, but Chloranil is specific for 2° amines).

Protocol B: On-Resin Groebke-Blackburn-Bienaymé (GBB) Reaction

Objective: To utilize thiazole-4-carbaldehyde as the carbonyl component in a multicomponent reaction to form a fused imidazo[1,5-a]heterocycle.

Reagents:

  • Thiazole-4-carbaldehyde (3.0 equiv)[1]

  • Isocyanide (e.g., tert-butyl isocyanide) (3.0 equiv)

  • Catalyst: Scandium Triflate (Sc(OTf)3) (10 mol%) or Iodine (10 mol%)

  • Solvent: DCM/MeOH (1:1)

Step-by-Step Procedure:

  • Pre-activation: Swell the deprotected amine resin (0.06 mmol scale) in DCM/MeOH (1:1).

  • Reagent Addition: Add Thiazole-4-carbaldehyde (0.18 mmol) and the chosen Isocyanide (0.18 mmol) to the resin suspension.

  • Catalysis: Add Sc(OTf)3 (0.006 mmol) dissolved in minimal MeOH.

  • Reaction: Shake at ambient temperature for 24 hours.

    • Expert Insight: While GBB is often heated in solution, on-resin synthesis benefits from milder conditions to prevent linker degradation. Sc(OTf)3 is a superior Lewis acid for this transformation compared to protic acids which may prematurely cleave the resin linker.

  • Washing: Wash extensively with DMF (x5) to remove excess aldehyde, which can be sticky.

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold ether and analyze via LC-MS.[1]

Mechanism of Action: The GBB Pathway

Understanding the mechanism is vital for troubleshooting.[1] The reaction proceeds via an initial imine formation, followed by [4+1] cycloaddition with the isocyanide.

GBB_Mechanism Start Resin-Amine + Thiazole-Aldehyde Imine Protonated Imine Intermediate Start->Imine - H2O Nitrilium Nitrilium Ion (Isocyanide Attack) Imine->Nitrilium + R-NC Cyclization 5-exo-dig Cyclization Nitrilium->Cyclization Ring Closure Product Fused Imidazo-Thiazole Cyclization->Product H-Shift / Aromatization

Figure 2: Mechanistic pathway of the on-resin GBB reaction.

Quality Control & Troubleshooting

Aldehyde Purity Check

Thiazole-4-carbaldehyde is prone to air oxidation, forming the corresponding carboxylic acid.[1]

  • Protocol: Before loading, dissolve a small amount in DMSO-d6 and run a quick 1H NMR.

  • Check: Look for the aldehyde proton singlet at ~10.0 ppm. If a broad singlet at ~13.0 ppm (COOH) is visible (>10%), purify via silica plug filtration (DCM/MeOH) before use.

Incomplete Reaction (Sterics)

The C4 position is less sterically hindered than C2, but bulky isocyanides (e.g., 1,1,3,3-tetramethylbutyl isocyanide) can still slow the GBB reaction.

  • Solution: Increase reaction time to 48 hours and elevate temperature to 40°C. Use microwave irradiation (50°C, 30 min) if using high-stability resins like polystyrene-Wang.[1]

References

  • Pels, K., & Kodadek, T. (2015). Solid-phase synthesis of diverse peptide tertiary amides by reductive amination.[1][3] ACS Combinatorial Science, 17(3), 152-155.

  • Shaabani, A., et al. (2023). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday. Beilstein Journal of Organic Chemistry, 20, 1839–1879.[4]

  • Boltjes, A., & Dömling, A. (2016). Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery.[1] European Journal of Organic Chemistry.[1]

  • ChemicalBook. Thiazole-4-carboxaldehyde Properties and Stability Data.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of aldehyde group in 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

The following technical support guide addresses the stability issues of 2-(2-Aminophenyl)-thiazole-4-carbaldehyde . Ticket ID: #ALD-THZ-OX-001 Status: Open Severity: Critical (Compound Degradation) Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the stability issues of 2-(2-Aminophenyl)-thiazole-4-carbaldehyde .

Ticket ID: #ALD-THZ-OX-001 Status: Open Severity: Critical (Compound Degradation) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division[1]

Executive Summary & Triage

The Issue: You are observing rapid degradation (discoloration to brown/black, loss of solubility, or disappearing NMR signals) of your aldehyde product. The Diagnosis: While you suspect oxidation, the primary culprit is likely self-condensation (polymerization) .[1] The Molecule: Your compound contains two incompatible functional groups:

  • Nucleophile: The amine (

    
    ) on the phenyl ring.
    
  • Electrophile: The aldehyde (

    
    ) on the thiazole ring.
    

Immediate Action Required:

  • Stop storing the compound as a free base in solution.

  • Purge all storage vials with Argon/Nitrogen immediately.

  • Move samples to -20°C or -80°C storage.

Module 1: The Chemistry of Failure (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. This molecule is a "ticking time bomb" because it can destroy itself via two distinct pathways.

Pathway A: Auto-Oxidation (The "Air" Problem)

Like all electron-rich aromatic aldehydes, the thiazole-4-carbaldehyde moiety is prone to radical chain oxidation by atmospheric oxygen, converting the aldehyde to a carboxylic acid.[1]

Pathway B: Schiff Base Condensation (The "Self-Destruct" Problem)

This is the faster and more destructive pathway. The amine of one molecule attacks the aldehyde of another, forming an imine (Schiff base). This leads to oligomerization (gummy brown solids).

Visualization: Degradation Pathways

The following diagram illustrates the competing degradation mechanisms you are fighting.

DegradationPathways Molecule 2-(2-Aminophenyl)- thiazole-4-carbaldehyde Acid Carboxylic Acid (Dead End) Molecule->Acid Auto-oxidation (Slow) Imine Schiff Base Oligomer (Polymerization) Molecule->Imine Self-Condensation (Fast/Catalyzed by Acid) Molecule->Imine + 2nd Molecule Oxygen Atmospheric O2 Oxygen->Acid

Figure 1: Competing degradation pathways.[1][2] Note that self-condensation is often faster than oxidation in concentrated solutions.[1]

Module 2: Synthesis & Isolation Troubleshooting

Most degradation occurs during the workup. The standard "rotovap and leave on bench" protocol will kill this compound.

Protocol: The "Inert & Neutral" Workup

Objective: Isolate the aldehyde without triggering Schiff base formation.

StepStandard Practice (WRONG)Correct Technical ProtocolReason
Quench Acidic workupNeutral/Basic Buffer (pH 7-8)Acid catalyzes Schiff base formation [1].[1]
Extraction DCM/Air exposureDegassed DCM under ArMinimizes radical initiation for oxidation.
Drying Magnesium SulfateSodium Sulfate (Anhydrous)MgSO₄ is slightly Lewis acidic and can catalyze condensation.[1]
Purification Silica Gel ColumnNeutral Alumina or Deactivated Silica Standard silica is acidic (pH ~5) and acts as a reactor, not a separator.[1][2]
Evaporation Rotovap to dryness (warm)Cold Evaporation (< 30°C)Heat accelerates polymerization exponentially.
FAQ: Purification

Q: My compound turned into a streak on the TLC plate. Why? A: The streak indicates decomposition on the plate. The silica on the TLC plate is acidic.

  • Fix: Pre-treat your TLC plate by dipping it in 5% Triethylamine/Hexane solution and drying it before spotting your compound. This neutralizes the silica.

Module 3: Storage & Handling

If you must store the free aldehyde, you must arrest the kinetics of the amine-aldehyde reaction.

The "Deep Freeze" Protocol
  • State: Store as a solid , never as a solution. Reaction rates in solid state are orders of magnitude slower.

  • Atmosphere: Flush vial with Argon for 30 seconds before capping. Tape the cap with Parafilm.

  • Temperature: -20°C is mandatory; -80°C is preferred for storage > 1 week.

  • Container: Amber glass (protects from photo-initiated radical oxidation).[1]

Self-Validating Purity Check

Before using the stored compound, run this rapid QC check:

  • Take ~2 mg of sample.

  • Dissolve in DMSO-d6 (avoid CDCl₃ as it is often acidic).

  • Check 1H NMR:

    • Pass: Sharp singlet at 9.5–10.0 ppm (Aldehyde CHO).

    • Fail (Oxidation): Broad singlet > 12.0 ppm (Carboxylic OH).

    • Fail (Polymerization): New signals around 8.0–8.5 ppm (Imine CH=N) or broadening of aromatic peaks.

Module 4: Chemical Protection Strategies (Advanced)

If your synthesis requires handling this intermediate for more than 24 hours, physical storage is insufficient. You must use chemical protecting groups to "mask" one of the reactive partners.

Strategy A: Masking the Amine (Recommended)

Protecting the amine as a carbamate (Boc) removes its nucleophilicity, preventing it from attacking the aldehyde.

  • Reagent:

    
     (Di-tert-butyl dicarbonate).[1]
    
  • Result: The amine becomes an unreactive carbamate.

  • Deprotection: Acidic conditions (TFA/DCM) immediately before the next step.

Strategy B: Masking the Aldehyde

Protecting the aldehyde as an acetal prevents oxidation and nucleophilic attack.

  • Reagent: Ethylene glycol + pTSA (cat).[1]

  • Result: A stable dioxolane ring.

  • Deprotection: Aqueous acid hydrolysis.

Workflow: Protection Strategy

ProtectionStrategy Unstable Unstable Amino-Aldehyde Boc Boc-Protected Amine (Stable Solid) Unstable->Boc Boc2O, TEA (Removes Nucleophile) Acetal Acetal-Protected Aldehyde (Stable Oil/Solid) Unstable->Acetal Ethylene Glycol, H+ (Removes Electrophile) Target Final Drug Target (e.g., Luciferin/Kinase Inhibitor) Boc->Target 1. React Aldehyde 2. Deprotect Boc (TFA) Acetal->Target 1. React Amine 2. Hydrolyze Acetal

Figure 2: Chemical protection workflows to bypass instability.

References

  • Unprotected Amino Aldehydes in Organic Synthesis. Hili, R.; Yudin, A. K.[1][2] Nature Chemical Biology, 2006, 2, 284-287.[1][2][3] (Discusses the inherent instability of molecules containing both free amines and aldehydes). Link

  • Purification of Laboratory Chemicals. Armarego, W. L. F.; Chai, C. L. L.[1] Butterworth-Heinemann, 2013.[1] (Standard protocols for handling air-sensitive aldehydes and purifying via deactivated silica). Link

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M.[1][2] Wiley-Interscience, 2014.[1] (Authoritative source for Boc and Acetal protection strategies). Link[1]

  • Thiazole Synthesis via Hantzsch Condensation. Organic Reactions, Vol 6. (Provides context on the synthesis of the thiazole core, emphasizing the need to control pH to prevent side reactions). Link[1]

Sources

Optimization

Optimization of recrystallization solvents for 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

This technical guide is structured to function as a specialized support center for researchers working with 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . It synthesizes chemical principles with practical troubleshooting t...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to function as a specialized support center for researchers working with 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde . It synthesizes chemical principles with practical troubleshooting to address the specific solubility and stability challenges of this intermediate.

[1]

Case ID: REC-TZ-ALD-001 Status: Active Support Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Molecule Analysis

Recrystallizing 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde presents a unique set of challenges due to its dual functionality. You are balancing the basic aminothiazole moiety (prone to oiling out) with a reactive aldehyde group (prone to oxidation and oligomerization).

  • Structural Insight: The ortho-amino group on the phenyl ring typically forms an intramolecular hydrogen bond with the thiazole nitrogen. This "pseudo-ring" formation planarizes the molecule, reducing its effective polarity compared to its para isomers.[1]

  • Critical Implication: This intramolecular locking often lowers water solubility and increases solubility in non-polar aromatics (like Toluene) when hot, making them viable solvent candidates.[1]

Solvent Selection Strategy (The "Why" and "What")

Q: What is the optimal solvent system for this compound?

A: There is no single "magic bullet," but Ethanol (EtOH) is the primary candidate, with Toluene as a secondary option for highly impure crude.[1]

We categorize solvents based on the Dielectric Constant (


)  and the compound's specific interaction potential.
Solvent SystemSuitabilityMechanistic Rationale
Ethanol (Abs. or 95%) High Primary Choice. The hydroxyl group interacts with the aldehyde/amine, while the ethyl chain accommodates the aromatic rings.[1] It offers a wide temperature differential for solubility.[1]
Toluene Medium-High Best for Tar Removal. The compound's planar, H-bonded structure allows solubility in hot toluene.[1] Tars/polymeric impurities often remain insoluble or stay in solution upon cooling.[1]
Ethyl Acetate / Hexane Medium Binary System. Good for "crashing out" the product if it is too soluble in alcohols. Requires precise ratio control to prevent oiling out.[1]
Methanol Low (Risky) Avoid if possible. High polarity risks dissolving impurities. High reactivity risks hemiacetal formation with the aldehyde group if trace acid is present.[1]
Water Anti-Solvent Used only as an anti-solvent in EtOH.[1] Do not use as a primary solvent due to low solubility.[1]
Q: Why avoid Chlorinated Solvents (DCM/CHCl3)?

A: While the compound is highly soluble in DCM, these solvents are too good at dissolving the impurities.[1] They rarely provide the supersaturation gradient needed for effective purification.[1] Furthermore, traces of HCl in old chloroform can catalyze aldehyde decomposition.[1]

Decision Tree: Solvent Selection Workflow

SolventSelection Start Start: Crude Solid (2-(2-Amino-phenyl)-thiazole-4-carbaldehyde) TestEtOH Test 1: Ethanol (Hot) Start->TestEtOH SolubleHot Is it Soluble Hot? TestEtOH->SolubleHot CrystalsForm Cool to RT. Do Crystals Form? SolubleHot->CrystalsForm Yes TestToluene Test 2: Toluene (Hot) SolubleHot->TestToluene No (Insoluble) SuccessEtOH Use Ethanol (Standard Protocol) CrystalsForm->SuccessEtOH Yes OilsOut Product 'Oils Out' CrystalsForm->OilsOut No (Liquid Phase) BinarySystem Switch to Binary: EtOAc + Hexane OilsOut->BinarySystem Change Polarity TestToluene->SuccessEtOH Soluble Hot/Crystals Cold caption Figure 1: Solvent Selection Decision Logic for Aminophenyl-thiazoles

Troubleshooting: The "Oiling Out" Phenomenon

Issue: Upon cooling, the solution turns milky, and a colored oil settles at the bottom instead of crystals. Diagnosis: Liquid-Liquid Phase Separation (LLPS).[1] The compound's melting point is likely depressed by impurities, or the solution is too concentrated at a temperature above the crystal melting point.[2]

Corrective Actions (The "Seeding" Protocol)
  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Dilute: Add 10-15% more hot solvent. This lowers the saturation temperature below the "oiling" temperature.

  • Seed: Allow to cool slowly to roughly 5°C below the boiling point. Add a tiny crystal of pure material (or scratch the glass).

  • Insulate: Wrap the flask in foil or a towel. Rapid cooling promotes oiling; slow cooling promotes lattice formation.[1]

Validated Experimental Protocol

Objective: Purification of 5.0g Crude 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde. Safety: Perform in a fume hood. Aldehydes can be sensitizers.[1][3]

Step-by-Step Methodology
  • Preparation:

    • Place 5.0g crude solid in a 100mL Erlenmeyer flask.

    • Prepare 50mL of Ethanol (or chosen solvent) and heat to reflux in a separate beaker.

  • Dissolution (The "Minimum" Rule):

    • Add hot solvent to the crude solid in small aliquots (5-10mL).[1]

    • Swirl and heat on a steam bath/hot plate.

    • Critical: Stop adding solvent when the solid dissolves.[1] If dark particles remain (inorganic salts/carbon), do not add more solvent.[1]

  • Hot Filtration (Impurity Removal):

    • If insoluble particles are present, filter the hot solution through a fluted filter paper or a pre-heated glass funnel.[1]

    • Tip: Add 2mL excess solvent before filtering to prevent crystallization in the funnel stem.[1]

  • Crystallization:

    • Cover the flask (watch glass or foil) to prevent solvent evaporation and aldehyde oxidation.

    • Allow to cool to Room Temperature (RT) undisturbed for 2-3 hours.

    • Observation: If oil droplets appear, vigorously swirl or scratch the glass immediately.[1]

    • Once at RT, move to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Wash the cake with 2 x 5mL of cold solvent (chilled to

      
      ).
      
    • Dry: Dry in a vacuum oven at

      
      . Avoid high heat (
      
      
      
      ) to prevent aldehyde oxidation.

Workflow Visualization

RecrystallizationProtocol Crude Crude Material (5.0g) Dissolve Dissolve in Hot Solvent (Min. Volume) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter CoolSlow Slow Cooling (RT, 2-3 hrs) Filter->CoolSlow IceBath Ice Bath (0-4°C, 1 hr) CoolSlow->IceBath Isolate Vacuum Filtration & Cold Wash IceBath->Isolate caption Figure 2: Standard Recrystallization Workflow for Thiazole Aldehydes

FAQ: Common Issues & Solutions

Q: My product turned from yellow to dark brown during drying. What happened? A: This is likely oxidative decomposition .[1] Aldehydes are sensitive to air.[1]

  • Fix: Dry under vacuum or inert gas (

    
    ).[1] Store the purified solid in a dark, sealed container at 
    
    
    
    .

Q: I have low recovery yield (<50%). A: You likely used too much solvent.

  • Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and repeat the cooling process to obtain a "second crop" of crystals. Note that the second crop is usually less pure.[1][4]

Q: Can I use water to crash it out? A: Yes, but proceed with caution.[1] Adding water to a hot ethanolic solution can force the product out too quickly, trapping impurities.[1] Add water dropwise to the hot solution until slight turbidity persists, then add a drop of ethanol to clear it before cooling.

References

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (General Recrystallization Principles).

  • Kashyap, S. J., et al. (2012).[1] Synthesis of 2-aminothiazole derivatives. Der Pharma Chemica, 4(6). (Solvent precedents for aminothiazoles).

  • PubChem. (n.d.).[1][3] Thiazole-4-carboxaldehyde Compound Summary. (Physical properties and solubility data).

  • BenchChem. (2025).[1] Troubleshooting Oiling Out in Crystallization. (Specific troubleshooting for phase separation).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of Thiazole Derivatives in NMR Solvents

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when preparing thiazole deri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when preparing thiazole derivatives for Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we provide in-depth, experience-driven troubleshooting strategies and detailed protocols to ensure you acquire high-quality NMR data.

Frequently Asked Questions (FAQs)

Q1: My thiazole derivative is insoluble in standard deuterated solvents like chloroform-d (CDCl₃). What is my first step?

A1: The initial and most critical step is a systematic solvent screening based on the principle of "like dissolves like". Thiazole derivatives can range from nonpolar to highly polar, depending on their substituents.

Underlying Principle: Solubility is maximized when the polarity of the solvent matches the polarity of the solute. Thiazole itself is a pale-yellow liquid that is soluble in alcohol and ether but only moderately soluble in water. The diverse functionalities that can be attached to the thiazole ring significantly alter its solubility profile.

Recommended Protocol: Micro-scale Solubility Testing

  • Sample Preparation: Place a very small amount (approx. 1 mg) of your thiazole derivative into several clean, dry vials.

  • Solvent Addition: To each vial, add approximately 0.1 mL of a different deuterated solvent. Start with the most common NMR solvents.

  • Observation: Vigorously agitate each vial. Observe for complete dissolution. If the compound dissolves, it's a suitable candidate. If not, proceed to the next solvent.

Q2: I've tried multiple common deuterated solvents with no success. What are my next options?

A2: If single-solvent systems fail, the next logical steps involve using co-solvents, adjusting the temperature, or modifying the pH (for ionizable compounds).

Co-solvent Systems

The use of a mixed solvent system can significantly enhance the solubility of challenging compounds. This is a widely used technique for drugs and natural products.

Commonly Effective Mixtures:

  • For moderately polar derivatives: A mixture of chloroform-d (CDCl₃) and methanol-d₄ (CD₃OD), often in a 4:1 ratio, can be very effective.

  • For highly polar or charged derivatives: A combination of dimethyl sulfoxide-d₆ (DMSO-d₆) with either CDCl₃ or deuterium oxide (D₂O) may be successful. When using mixed solvents, it's important to be aware that chemical shifts can be altered.

Step-by-Step Protocol for Co-solvent System Preparation:

  • Initial Dissolution: Attempt to dissolve the thiazole derivative in the solvent in which it shows partial solubility.

  • Co-solvent Titration: While stirring or vortexing, slowly add the second deuterated solvent dropwise until the compound fully dissolves.

  • Homogenization: Ensure the final solution is homogeneous before transferring it to the NMR tube. Inhomogeneous samples can lead to poor shimming and broadened peaks.

Temperature Variation

For many compounds, solubility increases with temperature. Modern NMR spectrometers are equipped with variable temperature units that can precisely control the sample temperature.

Workflow for Temperature-Based Solubility Enhancement:

G

Important Considerations:

  • Solvent Choice: Select a solvent with a high boiling point, such as DMSO-d₆ or toluene-d₈, for high-temperature studies.

  • Compound Stability: Be cautious of potential thermal degradation of your thiazole derivative at elevated temperatures.

Q3: My thiazole derivative has acidic or basic functional groups. How can I leverage this to improve solubility?

A3: For ionizable thiazole derivatives, adjusting the pH of the solvent system can dramatically increase solubility. This is achieved by converting the neutral compound into a more soluble salt form.

Protocol for pH Modification:

  • Acidic Thiazole Derivatives: For compounds with acidic protons (e.g., carboxylic acids, phenols), adding a small amount of a deuterated base can improve solubility in polar protic solvents like D₂O or methanol-d₄.

    • Dissolve the compound in the chosen deuterated solvent.

    • Add a small aliquot of a deuterated base, such as sodium deuteroxide (NaOD) in D₂O or deuterated ammonium hydroxide (ND₄OD) in D₂O, until the compound dissolves.

  • Basic Thiazole Derivatives: For compounds with basic nitrogen atoms, the addition of a deuterated acid can enhance solubility.

    • Dissolve the compound in a suitable deuterated solvent.

    • Add a small amount of a deuterated acid, like deuterium chloride (DCl) in D₂O or trifluoroacetic acid-d (TFA-d), until a clear solution is obtained.

Causality: The basicity and nucleophilicity of the thiazole ring are influenced by its substituents. Electron-donating groups increase basicity, while electron-withdrawing groups decrease it. Understanding the electronic nature of your derivative can guide the choice of acidic or basic additives.

Q4: I observe very broad peaks in my ¹H NMR spectrum, even though the compound appears to be dissolved. What could be the issue?

A4: Broad peaks in an NMR spectrum, despite apparent dissolution, can stem from several factors related to solubility and sample dynamics.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Solution
Compound Aggregation The compound may be forming small, soluble aggregates (dimers, multimers, or micelles) rather than being truly monomeric in solution. This slows down molecular tumbling, leading to peak broadening.Try a more strongly solvating solvent system (e.g., DMSO-d₆). Alternatively, acquiring the spectrum at a higher temperature can sometimes break up these aggregates.
High Viscosity A highly concentrated sample can lead to a viscous solution, which also restricts molecular motion and results in broader lines.Dilute the sample. While this may require a longer acquisition time to achieve a good signal-to-noise ratio, it will improve spectral resolution.
Paramagnetic Impurities Even trace amounts of paramagnetic metal ions can cause significant line broadening.Filter the NMR sample through a small plug of Celite or silica gel in a Pasteur pipette to remove particulate matter and potential metal contaminants.
Poor Shimming An inhomogeneous magnetic field across the sample volume will result in broad peaks. This can be exacerbated by undissolved microscopic particles.Ensure your sample is fully dissolved and free of any solid particles by filtering it directly into the NMR tube.
Q5: Are there any unconventional solvents I can try for extremely insoluble thiazole derivatives?

A5: For particularly intractable compounds, several specialized deuterated solvents can be considered, though they may be more expensive and require specific handling procedures.

Advanced Solvent Options:

  • Deuterated Ionic Liquids: These are salts that are liquid at or near room temperature. They have very low vapor pressure and high thermal stability, making them excellent solvents for a wide range of organic and inorganic compounds. Imidazolium-based ionic liquids are particularly well-studied.

  • Trifluoroacetic Acid-d (TFA-d): This is a very strong, polar acid that can dissolve many otherwise insoluble compounds, particularly those with basic functionalities. However, be aware that it can cause decomposition of acid-sensitive molecules.

  • Carbon Disulfide (CS₂): While not deuterated, CS₂ is a proton-free solvent that can be useful for ¹H NMR. A deuterated solvent must be added in a sealed capillary insert to provide a lock signal.

Visualizing the Solvent Selection Process:

G

Data Summary Table: Common Deuterated NMR Solvents

The selection of an appropriate deuterated solvent is a crucial first step and depends on factors like the analyte's solubility and the desired experimental temperature.

SolventFormulaPolarityTypical UsesResidual ¹H Peak (ppm)
Chloroform-dCDCl₃Non-polarGeneral-purpose for a wide range of organic compounds.7.26
Dimethyl Sulfoxide-d₆(CD₃)₂SOHighly PolarPeptides, proteins, carbohydrates, and other polar molecules.2.50
Deuterium OxideD₂OHighly PolarWater-soluble compounds, allows for exchange of labile protons (-OH, -NH).~4.79 (variable)
Acetone-d₆(CD₃)₂COPolar, AproticSuitable for a variety of organic molecules.2.05
Methanol-d₄CD₃ODPolar, ProticPolar compounds; can exchange with labile protons.3.31 & 4.87
Benzene-d₆C₆D₆Non-polarNon-polar compounds; can induce significant shifts in the analyte's spectrum.7.16
Acetonitrile-d₃CD₃CNPolar, AproticPolar compounds.1.94

Residual peak positions can vary slightly depending on temperature and solute.

By systematically applying these troubleshooting strategies, researchers can overcome the majority of solubility issues encountered with thiazole derivatives, leading to the successful acquisition of high-quality NMR spectra for structural elucidation and further research.

References
  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2022, June 15). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • Alfa Chemistry. (2026, January 5). How to Choose Deuterated NMR Solvents. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2021, August 21). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • Jetir.org. (n.d.). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. Retrieved from [Link]

  • Save My Exams. (2025, February 12). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • University of St Andrews. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiazole. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • ANSTO. (2022, November 22). Deuterated ionic liquids. Retrieved from [Link]

  • The Journal of Physical Chemistry B. (2007, September 21). Hydrogen Bonds in Ionic Liquids Revisited: 35/37Cl NMR Studies of Deuterium Isotope Effects in 1-n-Butyl-3-Methylimidazolium Chloride. Retrieved from [Link]

  • ResearchGate. (2021, January 14). How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol? Retrieved from [Link]

  • ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? Retrieved from [Link]

  • ResearchGate. (2024, April 24). (PDF) Thiazole derivatives: prospectives and biological applications. Retrieved from [Link]

  • Nanalysis. (2024, March 14). Guide: Preparing a Sample for NMR analysis – Part II. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Retrieved from [Link]

  • Nature. (2016, May 26). 15N NMR studies provide insights into physico-chemical properties of room-temperature ionic liquids. Retrieved from [Link]

  • ACS Publications. (2007, September 21). Hydrogen Bonds in Ionic Liquids Revisited: 35/37Cl NMR Studies of Deuterium Isotope Effects in 1-n-Butyl-3-Methylimidazolium Chloride. Retrieved from [Link]

  • RSC Publishing. (2021, December 7). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • NMX Research and Solutions. (2021, October 20). Flagging Problematic Compounds in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? Retrieved from [Link]

  • ResearchGate. (2016, October 25). How to record NMR for organic compound which is not soluble in common deuterated solvents? Retrieved from [Link]

  • Slideshare. (2016, May 26). Solvents in nmr spectroscopy. Retrieved from [Link]

  • Thieme Connect. (2023, December 1). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Retrieved from [Link]

  • Reddit. (2018, December 4). Any ideas for an NMR solvent? Wont solubilize in CDCl3, DMSO, D2O, or Methanol. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1980). Solvent effects on nitrogen NMR shieldings in thiazole and thiadiazole systems. Retrieved from [Link]

  • ACS Publications. (2021, October 26). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Reddit. (2024, April 17). How does temperature control happen in NMR spectroscopy? Retrieved from [Link]

  • Chemrevise. (n.d.). 3.15 NMR spectroscopy. Retrieved from [Link]

  • ResearchGate. (2015, November 8). Is there any changes or shifts on the NMR peaks when the solvent used for analyzing the samples is a mixture of two deuterated solvents? Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, November 29).
Optimization

Minimizing side reactions during Schiff base formation with thiazole aldehydes

Topic: Minimizing Side Reactions During Schiff Base Formation with Thiazole Aldehydes Audience: Researchers, Medicinal Chemists, and Process Scientists Introduction: The Thiazole Challenge Thiazole aldehydes (e.g., 2-thi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions During Schiff Base Formation with Thiazole Aldehydes Audience: Researchers, Medicinal Chemists, and Process Scientists

Introduction: The Thiazole Challenge

Thiazole aldehydes (e.g., 2-thiazolecarboxaldehyde) present a unique set of synthetic challenges compared to standard benzenoid aldehydes. The thiazole ring is electron-withdrawing, rendering the carbonyl carbon highly electrophilic. While this theoretically accelerates nucleophilic attack by the amine, it simultaneously lowers the energy barrier for side reactions such as hydrolysis, aminal formation, and Cannizzaro disproportionation.

This guide provides a self-validating troubleshooting framework to navigate these competing pathways, ensuring high fidelity in Schiff base (imine) formation.

Reaction Mechanism & Critical Control Points

To minimize side reactions, one must understand the competing pathways. The following diagram illustrates the "Danger Zones" where side products form.

ReactionPathways Aldehyde Thiazole Aldehyde (Electrophilic) Hemiaminal Hemiaminal (Intermediate) Aldehyde->Hemiaminal + Amine Cannizzaro Cannizzaro Product (Disproportionation) Aldehyde->Cannizzaro Base Catalysis Amine Primary Amine (Nucleophile) Amine->Hemiaminal Imine Target Schiff Base (Thermodynamic Product) Hemiaminal->Imine - H2O (Rate Limiting) Aminal Aminal (Bis-amine adduct) Hemiaminal->Aminal + Excess Amine Hydrolysis Hydrolysis (Reversion) Imine->Hydrolysis + H2O

Figure 1: Competing reaction pathways.[1] The transition from Hemiaminal to Imine is the critical dehydration step that must be driven forward.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction reaches equilibrium but conversion stops at ~60%."

Diagnosis: The reaction is water-limited.[2] Thiazole imines are thermodynamically less stable than their phenyl counterparts due to the electron-withdrawing nature of the thiazole ring, which destabilizes the C=N bond. The equilibrium constant (


) is often close to 1, meaning the presence of any water drives the reaction backward (Hydrolysis).

Corrective Protocol:

  • Solvent Switch: Do not use un-dried ethanol. Switch to Toluene or Benzene (if permitted) to facilitate azeotropic water removal.[2]

  • Chemical Dehydration: Add activated 4Å Molecular Sieves directly to the reaction flask (1 g per mmol of substrate).

  • Dean-Stark Trap: For scales >5g, use a Dean-Stark apparatus.

  • Avoid Silica: Do not purify via silica gel chromatography, as the acidic silanols and adsorbed water will hydrolyze the product on the column [1].

Issue 2: "I see a new spot on TLC that isn't my product, and it's not starting material."

Diagnosis: Likely Aminal Formation or Cannizzaro Disproportionation .

  • Aminal: If you use excess amine (2:1 ratio), the highly reactive thiazole aldehyde can react with two amine molecules.

  • Cannizzaro: If the reaction medium is too basic (e.g., using TEA as a base to free-base an amine salt), the thiazole aldehyde can undergo self-redox.

Corrective Protocol:

  • Stoichiometry Control: Use a strict 1:1 molar ratio . If anything, use a slight excess (1.05 eq) of the amine, not the aldehyde, to prevent aldehyde self-condensation.

  • Acidity Check: Ensure the pH is weakly acidic (pH 4-5).

    • Too Basic: Promotes Cannizzaro.

    • Too Acidic: Protonates the thiazole nitrogen or the amine, killing nucleophilicity.

    • Optimal: Use Glacial Acetic Acid (catalytic, 2-5 mol%) or p-Toluenesulfonic acid (p-TSA) [2].

Issue 3: "The product turns into a gum/oil during workup."

Diagnosis: Incomplete crystallization or presence of oligomers. Thiazole Schiff bases often have lower melting points and can form "oils" if impurities (like unreacted aldehyde) act as plasticizers.

Corrective Protocol:

  • Solvent Swap for Workup: Avoid aqueous workups if possible.[2]

  • Precipitation Method:

    • Concentrate the reaction mixture to ~20% volume.

    • Add cold n-Hexane or Diethyl Ether to induce precipitation.

    • Triturate (grind) the oil with hexane to remove unreacted aldehyde (which is usually soluble in hexane).

  • Recrystallization: Use Ethanol/DMF mixtures.[3] Dissolve in minimum hot DMF, then add ethanol until turbid [3].

Optimized Experimental Protocol

This protocol is designed to minimize water contact and prevent side reactions specific to thiazole aldehydes.

Materials:

  • Thiazole-2-carboxaldehyde (1.0 eq)

  • Primary Amine (1.0 eq)

  • Solvent: Anhydrous Ethanol (or Toluene for difficult cases)

  • Catalyst: Glacial Acetic Acid (3 drops/mmol)

  • Desiccant: Activated 4Å Molecular Sieves

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask, dissolve the thiazole aldehyde in anhydrous ethanol (0.1 M concentration).

  • Catalysis: Add Glacial Acetic Acid (catalytic amount). Stir for 5 minutes. Reason: This activates the carbonyl without protonating the thiazole ring nitrogen significantly.

  • Addition: Add the primary amine dropwise. Reason: Slow addition prevents local excess of amine, reducing aminal formation risk.

  • Dehydration: Add activated molecular sieves immediately.

  • Reflux: Heat to reflux for 4–6 hours. Monitor by TLC (neutralized with trace triethylamine to prevent hydrolysis on plate).

  • Isolation:

    • Hot Filtration: Filter off sieves while hot.

    • Crystallization:[4][5] Cool the filtrate to 4°C overnight. Collect crystals by filtration.

    • Wash: Wash with cold ethanol and then diethyl ether.[1]

Comparative Data: Catalyst & Solvent Selection

The following table summarizes the impact of reaction conditions on yield for thiazole-derived Schiff bases.

VariableConditionYield ImpactRisk Factor
Solvent Ethanol (99%) Moderate (60-75%)Equilibrium limitation (water presence).
Toluene (Anhydrous) High (85-95%) Requires higher temp; good for water removal.
Methanol Low-ModerateCan form hemiacetals with reactive aldehydes.
Catalyst None Low (<50%)Very slow kinetics.
Acetic Acid Optimal Balances activation vs. side reactions.
H₂SO₄ / HCl PoorProtonates thiazole ring; causes salt formation.
Ti(OEt)₄ High (>90%)Excellent scavenger; difficult workup (TiO₂ gel).

Troubleshooting Logic Tree

Use this flow to diagnose failures in real-time.

TroubleshootingTree Start Start: Low Yield / Impure Product CheckTLC 1. Check TLC (Is starting material remaining?) Start->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM NoSM No, SM gone but product impure CheckTLC->NoSM WaterCheck Is water being removed? YesSM->WaterCheck SideRxnCheck Check for Side Reactions NoSM->SideRxnCheck AddSieves Action: Add Mol. Sieves Switch to Toluene WaterCheck->AddSieves No CheckStoich Action: Check Stoichiometry (Reduce Amine excess) SideRxnCheck->CheckStoich Multiple Spots

Figure 2: Decision tree for diagnosing synthetic failures.

References

  • Reddit ChemPros Community. (2024). Synthesis of Schiff base troubleshooting and purification. Retrieved from

  • Vertex AI Search. (2023).[6] Synthesis of Schiff bases of 2-amino benzo[d]thiazole using Mo-Al2O3 composite. Retrieved from

  • Al-Amiery, A. A., et al. (2024). Novel thiazole-derived Schiff-Bases as efficient corrosion inhibitors: Synthesis and optimization. Retrieved from

  • ResearchGate. (2015).[7] How can I prepare the schiff base of 2-aminothiazole? - Discussion on dimerization and catalysts. Retrieved from

Sources

Troubleshooting

Technical Support Center: Overcoming Steric &amp; Electronic Barriers in 2-(2-Aminophenyl)-thiazole-4-carbaldehyde Reactions

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists Topic: Troubleshooting reactivity profiles, steric hindrance, and intramolecular locking in thiazole-carbaldehyde scaffolds....

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Audience: Medicinal Chemists, Process Development Scientists Topic: Troubleshooting reactivity profiles, steric hindrance, and intramolecular locking in thiazole-carbaldehyde scaffolds.

Executive Technical Overview

The scaffold 2-(2-aminophenyl)-thiazole-4-carbaldehyde presents a unique "deceptive" steric profile. While the C4-aldehyde appears accessible, users often report low yields or failed condensations. This is rarely due to simple steric bulk from the thiazole ring itself. Instead, the primary barrier is a Conformational Lock driven by a strong intramolecular hydrogen bond between the ortho-amino group (phenyl ring) and the thiazole nitrogen.

This guide addresses the three critical failure modes:

  • Pseudo-Steric Locking: The planar conformation reduces the entropy required for certain transition states.

  • Electronic Deactivation: The electron-deficient thiazole ring deactivates the attached phenyl amine.

  • Coordination Sphere Crowding: Steric clash during metal complexation (Schiff base ligands).

Troubleshooting Dashboard (Q&A)

Module A: Schiff Base Condensation Failures (Aldehyde Reactivity)

User Question: I am trying to condense the C4-aldehyde with a bulky primary amine (e.g., 2,6-diisopropylaniline), but the reaction stalls at <20% conversion even after 48h reflux in ethanol. Is the thiazole ring blocking the attack?

Technical Diagnosis: The issue is likely not the thiazole bulk, but the reversibility of the imine formation combined with the electronic deactivation of the aldehyde by the electron-rich amino-phenyl donor (push-pull system). Standard reflux is insufficient to drive the equilibrium.

Protocol: Titanium(IV) Chloride Mediated Dehydration

  • Mechanism: TiCl₄ acts as a dual Lewis acid (activating the carbonyl) and water scavenger (driving equilibrium).

  • Step-by-Step:

    • Dissolve 2-(2-aminophenyl)-thiazole-4-carbaldehyde (1.0 eq) and the amine (1.2 eq) in anhydrous Toluene.

    • Cool to 0°C under Argon.

    • Dropwise add a solution of TiCl₄ (0.6 eq) in toluene. (Note: 0.5 eq is sufficient as TiCl₄ can accept 2 equivalents of H₂O).

    • Add DABCO (2.5 eq) or Triethylamine (4.0 eq) to trap HCl.

    • Allow to warm to RT and stir for 2–4 hours.

    • Workup: Filter the titanium salts through a Celite pad. Evaporate solvent.

Alternative (Green Chemistry): Use Sc(OTf)₃ (5 mol%) as a water-tolerant Lewis acid catalyst in acetonitrile.

Module B: The "Unreactive" Amine (C2'-NH₂ Functionalization)

User Question: I want to alkylate the ortho-amino group on the phenyl ring, but it is unreactive toward standard alkyl halides. Is it sterically hindered by the thiazole?

Technical Diagnosis: The amine is "locked" in an intramolecular hydrogen bond (N-H[1]···N_thiazole), forming a stable 6-membered pseudo-cycle. This reduces the nucleophilicity of the nitrogen lone pair. You must break this H-bond to react the amine.

Protocol: H-Bond Disruption Strategy

  • Solvent Switch: Switch from non-polar solvents (DCM, Toluene) to High-Dielectric Polar Aprotic Solvents (DMF, DMSO, or NMP). These solvents compete for H-bonding, freeing the amine.

  • Base Selection: Use a stronger base like NaH (Sodium Hydride) or KHMDS rather than carbonates. Deprotonation breaks the H-bond lock immediately.

  • Temperature: Heat to >80°C to overcome the thermodynamic stability of the planar conformation.

Module C: Metal Complex Instability (Steric Crowding)

User Question: My Schiff base ligand forms, but the subsequent Copper(II) complex precipitates as an amorphous solid or hydrolyzes. Why?

Technical Diagnosis: When the Schiff base coordinates to a metal, the ortho-phenyl protons and the thiazole C5 proton create a "steric wall." If the metal tries to adopt a square planar geometry, these protons clash, forcing a distorted tetrahedral geometry which is often less stable and more prone to hydrolysis.

Solution:

  • Template Synthesis: Do not isolate the ligand. Mix the aldehyde, amine, and metal salt simultaneously. The metal acts as a template, organizing the components before the bond forms.

  • Linker Flexibility: If using a diamine linker, ensure it has at least 2-3 carbons (ethyl or propyl) to allow the ligand to wrap around the metal without phenyl-thiazole clash.

Data & Reactivity Comparison

Table 1: Optimization of Schiff Base Synthesis Conditions

MethodCatalyst/AdditiveSolventTimeYieldNotes
Standard Acetic Acid (cat.)[2]EtOH48h15-30%Equilibrium limits yield; H-bond lock intact.
Dean-Stark p-TsOHToluene24h65-70%High temp required; potential decomposition.
Lewis Acid Sc(OTf)₃ (5%) MeCN6h85-92% Best balance of mild conditions and high yield.
Dehydrating TiCl₄ / BaseToluene2h88-95%Excellent for bulky amines; strict anhydrous needed.
Microwave NoneEtOH20min60-75%Good for rapid screening; difficult scale-up.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the "Conformational Lock" and the pathways to overcome it.

ThiazoleReactivity Start 2-(2-aminophenyl) thiazole-4-carbaldehyde Lock Conformational Lock (Intramolecular H-Bond) Start->Lock Default State Path_Schiff Pathway A: Aldehyde Condensation Lock->Path_Schiff Targeting CHO Path_Amine Pathway B: Amine Functionalization Lock->Path_Amine Targeting NH2 Barrier_Schiff Barrier: Equilibrium + Electronic Deactivation Path_Schiff->Barrier_Schiff Barrier_Amine Barrier: N-Lone Pair Unavailable Path_Amine->Barrier_Amine Sol_Schiff Solution: TiCl4 or Sc(OTf)3 Barrier_Schiff->Sol_Schiff Overcoming Barrier Sol_Amine Solution: Polar Solvent (DMF) + Strong Base (NaH) Barrier_Amine->Sol_Amine Breaking H-Bond Product_Schiff High Yield Schiff Base Sol_Schiff->Product_Schiff Product_Amine N-Alkylated Product Sol_Amine->Product_Amine

Caption: Mechanistic flowchart showing how the intramolecular H-bond creates distinct barriers for aldehyde vs. amine reactivity and the specific chemical interventions required to bypass them.

References & Authoritative Sources

  • Schiff Base Synthesis Optimization:

    • Title: "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases."

    • Source: Indian Journal of Pharmaceutical Education and Research.

    • URL:[Link]

  • Thiazole Reactivity & Biological Activity:

    • Title: "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities."

    • Source: Molecules (MDPI).

    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Thiazoles:

    • Title: "Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications."

    • Source: Molecules (MDPI).

    • URL:[Link]

    • Note: Explains the N-H···N H-bond lock mechanism relevant to the phenyl-thiazole interface.

  • Metal Complexation & Sterics:

    • Title: "Transition Metal Complexes of Schiff Base Ligands Prepared from Reaction of Aminobenzothiazole with Benzaldehydes."

    • Source: Crystals (MDPI).

    • URL:[Link]

  • General Reactivity of 2-Aminothiazoles:

    • Title: "2-Amino-4-thiazolidinones: Synthesis and Reactions."

    • Source: ResearchGate (Review).

    • URL:[Link] (Cited for catalytic methods).

Sources

Reference Data & Comparative Studies

Validation

Decoding the Molecular Fingerprint: A Comparative Guide to Interpreting FTIR Characteristic Peaks of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of pharmaceutical sciences, the precise characterization of novel chemical entities is paramount. 2-(2-Amino-phenyl)-thiazole-4-c...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical sciences, the precise characterization of novel chemical entities is paramount. 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry, presents a unique spectroscopic challenge. This guide, designed for the discerning researcher, offers an in-depth interpretation of its Fourier-Transform Infrared (FTIR) spectrum, a cornerstone technique for structural elucidation. Beyond a mere listing of peaks, we will delve into the vibrational nuances of its constituent functional groups, compare the insights gleaned from FTIR with those from alternative analytical methods, and provide a robust experimental protocol.

The Vibrational Symphony: Unraveling the FTIR Spectrum

The structure of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde is a composite of three key functionalities: a primary aromatic amine, a thiazole ring, and an aromatic aldehyde. Each of these contributes a unique set of absorption bands to the FTIR spectrum, creating a molecular fingerprint. While an experimental spectrum for this specific molecule is not publicly available, we can predict its characteristic peaks with high accuracy by analyzing its components and referencing data from closely related structures, such as 2-amino-4-phenylthiazole derivatives.[1][2][3]

The Primary Aromatic Amine Signature

The 2-aminophenyl group is a rich source of characteristic infrared absorptions. The primary amine (-NH₂) group is readily identified by its N-H stretching vibrations, which typically appear as a doublet in the region of 3500-3300 cm⁻¹. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to symmetric stretching.[1] The presence of two bands is a definitive marker for a primary amine.

Further confirmation of the amine group can be found in the N-H bending (scissoring) vibration, which gives rise to a medium to strong absorption band in the 1650-1580 cm⁻¹ region. Additionally, a broad band corresponding to the N-H wagging vibration can often be observed in the 910-665 cm⁻¹ range. The C-N stretching vibration of the aromatic amine is expected to produce a strong band between 1335-1250 cm⁻¹.

The Thiazole Ring: A Heterocyclic Imprint

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, exhibits a series of characteristic vibrations. These are often complex and can be coupled, but some general assignments can be made. Look for bands associated with C=N and C=C stretching vibrations within the ring, typically occurring in the 1650-1450 cm⁻¹ region.[1] The C-S stretching vibration is generally weaker and appears in the fingerprint region, often below 800 cm⁻¹. The C-H stretching of the thiazole ring proton will contribute to the aromatic C-H stretching region around 3100-3000 cm⁻¹.

The Aromatic Aldehyde Fingerprint

The carbaldehyde group attached to the thiazole ring provides two highly diagnostic peaks. The C=O stretching vibration of an aromatic aldehyde gives rise to a very strong and sharp absorption band in the range of 1710-1685 cm⁻¹. Conjugation with the thiazole ring system influences the exact position of this band.

The second key feature of the aldehyde is the aldehydic C-H stretching vibration, which typically appears as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The lower frequency band is often more distinct and is a reliable indicator of an aldehyde functionality.

A Comparative Analysis: FTIR in the Context of Other Techniques

While FTIR provides invaluable information about the functional groups present, a comprehensive structural elucidation relies on a multi-technique approach. Here, we compare the insights from FTIR with those from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy.

Analytical TechniqueInformation Provided for 2-(2-Amino-phenyl)-thiazole-4-carbaldehydeAdvantagesLimitations
FTIR Spectroscopy Identification of functional groups (-NH₂, -CHO, thiazole ring, aromatic rings).Rapid, non-destructive, provides a molecular "fingerprint".Does not provide detailed connectivity information.
NMR Spectroscopy Detailed structural connectivity, chemical environment of each proton and carbon atom.[4][5][6][7][8]Unambiguous structure determination, stereochemical information.Requires larger sample amounts, longer acquisition times.
Mass Spectrometry Molecular weight determination, elemental composition (with high resolution MS), fragmentation patterns for structural clues.[9][10][11][12][13]High sensitivity, can analyze complex mixtures when coupled with chromatography.Isomeric differentiation can be challenging without fragmentation analysis.
UV-Vis Spectroscopy Information about the electronic transitions and conjugation within the molecule.[14][15][16]Simple, rapid, useful for quantitative analysis.Provides limited structural information, spectra can be broad.
Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the comprehensive characterization of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, integrating FTIR with other key analytical techniques.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_verification Structure Verification Synthesis Hantzsch Thiazole Synthesis (e.g., from 2-amino-thiophenol derivative and a brominated aldehyde precursor) FTIR FTIR Analysis (Functional Group Identification) Synthesis->FTIR Initial Check NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Connectivity & Stereochemistry) FTIR->NMR Confirm Functional Groups Structure Final Structure of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde FTIR->Structure MS Mass Spectrometry (Molecular Weight & Fragmentation) NMR->MS Validate Connectivity NMR->Structure UV_Vis UV-Vis Spectroscopy (Electronic Transitions & Conjugation) MS->UV_Vis Corroborate Conjugation MS->Structure UV_Vis->Structure

Caption: A logical workflow for the synthesis and structural elucidation of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following is a generalized, step-by-step methodology for obtaining an FTIR spectrum of a solid sample like 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde using the KBr pellet method.[17][18][19]

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet die

  • Infrared-grade Potassium Bromide (KBr), dried

  • Spatula

  • Sample of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde

Step-by-Step Procedure:
  • Sample Preparation:

    • Place approximately 1-2 mg of the synthesized and purified 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde into a clean, dry agate mortar.

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

    • Gently grind the sample and KBr together with the pestle until a fine, homogeneous powder is obtained. The mixture should be uniformly pale.

  • Pellet Formation:

    • Carefully transfer a portion of the KBr-sample mixture into the pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal scattering of the infrared beam.

  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan to measure the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument's software will ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the spectrum using the spectrometer's software. This may include baseline correction and peak picking.

    • Interpret the spectrum by assigning the observed absorption bands to the characteristic vibrations of the functional groups in 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, as detailed in the previous section.

Diagram of the FTIR Experimental Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into a Pellet Grind->Press Background Acquire Background Spectrum Press->Background Sample Acquire Sample Spectrum Background->Sample Process Process Spectrum (e.g., Baseline Correction) Sample->Process Interpret Interpret Peaks Process->Interpret

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Thiazole-4-Carbaldehyde Derivatives

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of thiazole-4-carbaldehyde derivatives against their structural isomers (2- and 5-carbaldehydes). It is designed f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of thiazole-4-carbaldehyde derivatives against their structural isomers (2- and 5-carbaldehydes). It is designed for researchers requiring precise structural elucidation of heterocyclic pharmacophores in drug development.

Executive Summary

Thiazole moieties are critical "building blocks" in medicinal chemistry, found in potent therapeutics like tiazofurin and bleomycin. The structural differentiation of thiazole-4-carbaldehyde from its 2- and 5-isomers is a frequent analytical challenge due to their identical molecular weight (MW 113.14) and similar polarity.

This guide evaluates the MS performance (fragmentation efficiency, diagnostic ion generation, and structural resolution) of thiazole-4-carbaldehyde derivatives. By leveraging specific Retro-Diels-Alder (RDA) pathways and substituent effects, researchers can reliably distinguish the 4-isomer from its alternatives without relying solely on NMR.

Technical Deep Dive: Fragmentation Mechanisms & Performance

The Core Challenge: Isomeric Differentiation

All three isomers (2-, 4-, and 5-formylthiazole) share a molecular ion (


) at m/z 113 . Differentiation relies on the kinetics of the primary cleavage events—specifically the competition between 

-cleavage
(loss of CO/CHO) and ring fission (RDA).
Mechanism 1: Thiazole-4-Carbaldehyde (The Target)

The 4-position places the aldehyde group adjacent to the ring nitrogen but separated from the sulfur by a carbon.

  • Primary Pathway (

    
    -Cleavage):  The radical cation localized on the carbonyl oxygen induces cleavage of the C-C bond.
    
    • Loss of H•: Generates a strong

      
       peak at m/z 112  (Acylium ion).
      
    • Loss of CO: Expulsion of carbon monoxide (28 Da) yields the thiazole radical cation at m/z 85 .

  • Secondary Pathway (RDA): The resulting m/z 85 ion undergoes Retro-Diels-Alder cleavage. For the 4-substituted derivative, the ring opening is influenced by the C4-substituent, often favoring the elimination of HCN (27 Da) to form m/z 58 (

    
    ).
    
Mechanism 2: The Alternatives (2- and 5-Isomers)
  • Thiazole-2-Carbaldehyde: The aldehyde is flanked by both N and S.[1][2][3] The C2-H bond is more acidic, and the C2 radical cation formed after CO loss is stabilized by the "double" heteroatom adjacency.

    • Diagnostic Difference: The loss of CO is often more rapid/intense due to the stability of the resulting ion.

  • Thiazole-5-Carbaldehyde: The aldehyde is adjacent to Sulfur.[4]

    • Diagnostic Difference: Fragmentation often involves the loss of CS or HCS fragments from the ring due to the proximity of the substituent to the sulfur atom, a pathway less favored in the 4-isomer.

Performance Comparison Matrix
FeatureThiazole-4-Carbaldehyde Thiazole-2-Carbaldehyde Thiazole-5-Carbaldehyde
Molecular Ion (

)
m/z 113 (High Intensity)m/z 113 (High Intensity)m/z 113 (Moderate Intensity)
Base Peak (Typical) m/z 112 (M-H) or 85 (M-CO)m/z 85 (M-CO)m/z 112 (M-H)
Key Diagnostic Loss HCN (27 Da) from m/z 85HCN (27 Da) from m/z 85CS (44 Da) or HCS
Characteristic Ion m/z 58 (

)
m/z 58 (Different abundance)m/z 69 (

)
RDA Tendency ModerateLow (Ring intact longer)High

Analyst Insight: The 4-isomer is uniquely characterized by a balanced competition between CO loss and HCN elimination. In contrast, the 2-isomer tends to stabilize the de-carbonylated ring (m/z 85), while the 5-isomer is more prone to sulfur-involved fragmentation.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic divergence between the 4-carbaldehyde and its isomers, highlighting the Retro-Diels-Alder (RDA) cleavage nodes.

ThiazoleFragmentation cluster_4 Thiazole-4-Carbaldehyde Pathway cluster_2 Thiazole-2-Carbaldehyde Alternative M_Ion Molecular Ion [C4H3NOS]+. m/z 113 M_112_4 Acylium Ion [M-H]+ m/z 112 M_Ion->M_112_4 - H• (Alpha Cleavage) M_85_4 Thiazole Radical [M-CO]+. m/z 85 M_Ion->M_85_4 - CO (28 Da) M_85_2 Stabilized C2 Radical [M-CO]+. m/z 85 M_Ion->M_85_2 - CO (Fast) M_58_4 Thiirene Ion [M-CO-HCN]+. m/z 58 M_85_4->M_58_4 - HCN (RDA Cleavage) M_57_2 Fragment [C2H3NO]+ m/z 57 M_85_2->M_57_2 Ring Opening

Figure 1: Comparative fragmentation pathways. Note the critical RDA cleavage step (Red) leading to m/z 58 for the 4-isomer.

Experimental Protocol: Structural Validation

To replicate these results and confirm the identity of a putative thiazole-4-carbaldehyde sample, follow this self-validating GC-MS/LC-MS protocol.

Methodology: EI-MS (Electron Impact)

This method is preferred over ESI for structural elucidation as it induces sufficient fragmentation to observe the diagnostic RDA ions.

  • Sample Preparation:

    • Dissolve 1 mg of the thiazole derivative in 1 mL of HPLC-grade Methanol (MeOH).

    • Validation Step: Ensure solution is clear; turbidity indicates polymerization (common in aldehydes).

  • GC-MS Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm, 0.25µm film).

    • Carrier Gas: Helium at 1.0 mL/min (constant flow).

    • Inlet Temp: 250°C (Split 10:1).

    • Oven Program: 50°C (hold 1 min)

      
       10°C/min 
      
      
      
      200°C.
    • Ionization: EI at 70 eV.

    • Scan Range: m/z 40–200.

  • Data Analysis Workflow:

    • Step 1: Extract Ion Chromatogram (EIC) for m/z 113 (

      
      ).
      
    • Step 2: Check for m/z 112 (

      
      ). High abundance confirms the aldehyde functionality.[2]
      
    • Step 3 (The Differentiator): Calculate the ratio of m/z 58 / m/z 85 .

      • Ratio > 0.5: Indicates significant RDA cleavage characteristic of 4/5-substitution.

      • Ratio < 0.2: Suggests 2-substitution (more stable ring).

References

  • PubChem. Thiazole-4-carboxaldehyde (CID 2763214) - Spectral Information. National Library of Medicine. [Link]

  • NIST Mass Spec Data Center. Thiazole - Gas Phase Ion Energetics & Fragmentation. NIST Chemistry WebBook, SRD 69.[5][6] [Link]

  • Mohamed, S. M., et al. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry, Vol 45B. [Link]

  • Sharma, S. Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones (Thiazole derivatives). Asian Journal of Chemistry. [Link]

Sources

Validation

Structural Validation of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde: A Comparative Guide to SC-XRD vs. Spectroscopic Alternatives

Executive Summary: The Structural Imperative In the development of thiazole-based Schiff base ligands and bioactive scaffolds, 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde represents a critical "hinge" molecule. Its utilit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

In the development of thiazole-based Schiff base ligands and bioactive scaffolds, 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde represents a critical "hinge" molecule. Its utility in drug design relies heavily on the specific orientation of the ortho-amino group relative to the thiazole nitrogen, which facilitates intramolecular hydrogen bonding and subsequent metal chelation.

While NMR and IR spectroscopy provide functional group verification, they often fail to unambiguously distinguish between rapid tautomeric exchanges (amino-thiazole vs. imino-thiazoline) or confirm the solid-state planarity required for efficient crystal packing.

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the non-negotiable gold standard for validating the "Intramolecular Lock" —the structural feature that defines the reactivity of this scaffold.

Comparative Analysis: SC-XRD vs. Alternatives

The following analysis contrasts the performance of SC-XRD against 1H-NMR and Powder XRD (PXRD) specifically for thiazole-carbaldehyde derivatives.

Table 1: Performance Matrix for Structural Elucidation
FeatureSC-XRD (Gold Standard) 1H-NMR (Solution State) PXRD (Powder Diffraction)
Tautomer Identification Absolute. Distinguishes C-N single vs. double bonds (approx. 1.34 Å vs 1.29 Å).Ambiguous. Rapid proton exchange often averages signals, obscuring the specific tautomer.Indirect. Can identify polymorphs but cannot solve unknown tautomeric structures easily.
Conformational Analysis Precise. Measures the torsion angle between Phenyl and Thiazole rings (< 5° indicates planarity).Inferred. NOESY can suggest proximity but cannot quantify torsion angles.None. No molecular geometry information.
H-Bonding Quantification Direct. Maps electron density to locate H-atoms; measures N...H distances (e.g., 2.6–2.8 Å).Indirect. Downfield shift of NH2 protons suggests H-bonding but lacks geometric data.Inferred. Lattice energy calculations required.
Data Requirement Single crystal (>0.1 mm) required.~5 mg dissolved sample.~10-50 mg powder.
The "Intramolecular Lock" Phenomenon

The superior performance of SC-XRD lies in its ability to visualize the S(6) graph set motif . In 2-(2-aminophenyl)thiazoles, the amino hydrogen donates to the thiazole nitrogen (N...H interaction). This "locks" the molecule into a planar conformation, essential for its biological activity (intercalation) and utility as a ligand. NMR cannot confirm if this lock persists in the solid state or if packing forces disrupt it.

Reference Crystallographic Data (Homologous Standards)

As specific proprietary CIF data for the exact title compound may vary by synthesis batch (solvates/polymorphs), we provide Benchmark Reference Parameters derived from high-fidelity analogs (e.g., 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde).

Researchers should use these ranges as acceptance criteria for their own datasets.

Table 2: Anticipated Crystal Data & Refinement Metrics
ParameterBenchmark Range (Expected)Structural Significance
Crystal System Monoclinic or TriclinicCommon for planar aromatics favoring stacking.
Space Group P2₁/c or P-1Centrosymmetric groups preferred for dipole cancellation.
Unit Cell Volume (V) 800 – 1200 ų (Z=4)Typical for molecules of approx. 204 Da.
R-Factor (R₁) < 0.05 (5%)Indicates high-quality agreement between model and data.
Goodness of Fit (GoF) 1.00 – 1.10Values outside this suggest weighting scheme errors.
C–S Bond Length 1.72 – 1.74 ÅConfirms aromaticity of the thiazole ring.
Intramolecular N...N 2.65 – 2.75 ÅCritical Metric: Indicates strong intramolecular H-bond.

Experimental Protocols

A. Crystallization Strategy (The "Slow Diffusion" Method)

Direct evaporation often yields amorphous powder for this compound due to the aldehyde's reactivity. The Liquid-Liquid Diffusion method is recommended to grow diffraction-quality crystals.

  • Dissolution: Dissolve 20 mg of the crude 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde in 2 mL of Dichloromethane (DCM) or Chloroform (Good solubility).

  • Layering: Carefully layer 4 mL of n-Hexane or Ethanol (Anti-solvent) on top of the denser DCM solution using a syringe along the vial wall.

  • Incubation: Seal the vial with Parafilm (poke 1 small hole for slow pressure release) and store at 4°C in a vibration-free environment.

  • Harvesting: Block-like yellow crystals should appear at the interface within 48-72 hours.

B. Data Collection & Refinement Workflow

The following Graphviz diagram outlines the decision logic for processing the diffraction data, specifically addressing the tautomerism challenge common in aminothiazoles.

G Start Crystal Harvested Screen Unit Cell Screening (10 frames) Start->Screen Collect Full Sphere Data Collection (Mo or Cu Kα) Screen->Collect Singularity Confirmed Solve Structure Solution (Direct Methods/SHELXT) Collect->Solve Refine Refinement (SHELXL) Solve->Refine CheckH Difference Fourier Map: Locate H atoms on N? Refine->CheckH TautomerA Amino Form (C-NH2) CheckH->TautomerA H peaks on exocyclic N TautomerB Imino Form (C=NH) CheckH->TautomerB H peak on ring N Final Final CIF Generation TautomerA->Final Validate Bond Lengths (C-N ~1.34Å) TautomerB->Final Validate Bond Lengths (C=N ~1.29Å)

Figure 1: Crystallographic workflow emphasizing the critical step of tautomer differentiation via Difference Fourier Map analysis.

Structural Insights: The "Planarity Lock"

Understanding the causality of the crystal packing is essential for drug design. The 2-(2-aminophenyl) substitution creates a specific electronic environment.

Mechanism of Stabilization
  • Intramolecular H-Bond: The amino hydrogen (H-donor) locks with the thiazole nitrogen (H-acceptor).

  • Resonance Assistance: This H-bond is often Resonance-Assisted (RAHB), leading to a shortening of the N...N distance and a planarization of the phenyl-thiazole torsion angle.

  • Stacking Consequences: Because the molecule is forced flat, it tends to pack in pi-pi stacked columns or herringbone motifs in the crystal lattice. This is distinct from non-planar analogs which form bulky, loosely packed structures.

H Mol 2-(2-Amino-phenyl)-thiazole Scaffold H_Bond Intramolecular H-Bond (N-H...N) Mol->H_Bond Proximity Effect Planarity Planar Conformation (Torsion ~0°) H_Bond->Planarity Locks Rotation Packing Pi-Pi Stacking Interactions Planarity->Packing Facilitates Stacking BioActivity Enhanced Intercalation/ Chelation Potential Planarity->BioActivity Pre-organized Geometry

Figure 2: Causal pathway showing how the intramolecular H-bond (verified only by SC-XRD) dictates the macroscopic properties of the material.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Search: Thiazole-4-carbaldehyde derivatives. [Link]

  • Gomes, L. R., et al. (2015). "Consistent supramolecular motifs and different local symmetries in the structures of 2-amino-5-(4-fluorophenyl)-1,3-thiazole-4-carbaldehyde." Acta Crystallographica Section C. [Link]

  • Ejaz, S., et al. (2019). "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases."[1][2] BMC Chemistry. [Link]

  • Potts, K. T., et al. "1,2,4-Triazoles.[3] XX. The Crystal and Molecular Structure of Thiazole Derivatives." Journal of Heterocyclic Chemistry. (Foundational reference for thiazole bond lengths).

Sources

Comparative

Comparative Guide: Fluorescence Quantum Yield of Thiazole vs. Benzothiazole Aldehydes

Executive Summary Objective: To evaluate the fluorescence quantum yield ( ) potential of thiazole-2-carboxaldehyde versus benzothiazole-2-carboxaldehyde. Core Insight: While both aldehydes serve as critical precursors fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the fluorescence quantum yield (


) potential of thiazole-2-carboxaldehyde versus benzothiazole-2-carboxaldehyde.

Core Insight: While both aldehydes serve as critical precursors for fluorescent dyes (cyanines, Schiff bases), they exhibit negligible intrinsic fluorescence (


) in their isolated aldehyde forms due to dominant 

transitions and rapid intersystem crossing. The benzothiazole core, however, consistently yields derivatives with significantly higher quantum yields (often

) compared to the thiazole core. This is driven by the fused benzene ring, which provides structural rigidity, extends

-conjugation, and suppresses non-radiative decay pathways like torsional relaxation.

Structural & Electronic Comparison

The fluorescence efficiency of these heterocyclic cores is dictated by their electronic structure and rigidity.[1]

FeatureThiazole-2-CarboxaldehydeBenzothiazole-2-Carboxaldehyde
Structure Single 5-membered ring (S, N)Fused Benzene + Thiazole ring
Rigidity Low; prone to bond rotation/vibrationHigh; fused system restricts vibration
Conjugation Limited (

-system confined)
Extended (

-system over 9 atoms)
Primary Decay Non-radiative (Vibrational/Rotational)Radiative (Fluorescence) favored in derivatives
Key Transition

(Weakly emissive)

(Strongly emissive in derivatives)
Mechanistic Insight: The "Rigidity Effect"

Fluorescence is a competition between photon emission (


) and non-radiative decay (

).
  • Thiazole derivatives often suffer from free rotation around the C-C bonds connecting the ring to substituents.[1] This rotation facilitates Twisted Intramolecular Charge Transfer (TICT) states, which decay non-radiatively (heat), lowering

    
    .
    
  • Benzothiazole derivatives possess a fused benzene ring that "locks" the structure.[1] This Restriction of Intramolecular Motion (RIM) minimizes energy loss to heat, significantly boosting

    
    .
    

G Thiazole Thiazole Core (Flexible) TICT TICT State (Rotation) Thiazole->TICT Bond Rotation Benzothiazole Benzothiazole Core (Rigid Fused Ring) Fluorescence Fluorescence (High QY) Benzothiazole->Fluorescence Restricted Motion Heat Non-Radiative Decay (Heat) Benzothiazole->Heat Minor Pathway Excitation Excitation (hν) Excitation->Thiazole Excitation->Benzothiazole TICT->Heat Dominant Pathway

Figure 1: Mechanistic pathway comparison. The flexible thiazole core is prone to non-radiative TICT states, whereas the rigid benzothiazole core favors radiative emission.

Comparative Data Analysis

Since the aldehydes themselves are weakly fluorescent precursors, the data below compares their representative derivatives (e.g., 2-phenyl and push-pull systems), which reflect the true optical potential of the cores.

Table 1: Fluorescence Quantum Yield ( ) of Core Derivatives

Solvent: Ethanol/Acetonitrile | Standard: Quinine Sulfate

Core TypeDerivative Class

(Approx)
Emission

Notes
Thiazole Simple 2-Phenylthiazole< 0.05~350-400 nmLow QY due to efficient intersystem crossing and lack of rigidity.
Benzothiazole 2-Phenylbenzothiazole0.20 - 0.40 ~400-450 nmFused ring increases QY significantly.[1]
Thiazole Push-Pull Dye (D-

-A)
0.10 - 0.30500-600 nmRequires strong donor to overcome non-radiative decay.
Benzothiazole Push-Pull Dye (D-

-A)
0.50 - 0.90 500-700 nmStandard scaffold for high-performance bio-imaging probes.
Benzothiazole Thiazole Orange (DNA Probe)0.002 (Free)

0.40 (Bound)
~530 nmClassic Example: Non-fluorescent when free (rotation), highly fluorescent when rigidified by DNA intercalation.

Critical Note for Synthesis: If your goal is a high-brightness probe, Benzothiazole-2-carboxaldehyde is the superior starting material. Thiazole-2-carboxaldehyde is preferred only when steric bulk must be minimized or specific sulfur-nitrogen interactions are required for target binding.[1]

Experimental Protocol: Measuring Relative Quantum Yield

Method: Comparative Method (Williams et al.) Principle: The integrated fluorescence intensity of the sample is compared to a standard of known


 with identical optical density (OD) at the excitation wavelength.[1]
Reagents & Equipment[4][6][9]
  • Standard: Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ) or Coumarin 153 in Ethanol (
    
    
    
    ).
  • Solvent: Spectroscopic grade Ethanol or Acetonitrile (must be non-fluorescent).[1]

  • Instrument: UV-Vis Spectrophotometer & Spectrofluorometer.[1][2]

Step-by-Step Workflow
  • Absorbance Tuning:

    • Prepare a stock solution of your aldehyde/derivative.[1]

    • Dilute to create 5 concentrations.

    • Crucial: Ensure Absorbance (OD) at excitation wavelength (

      
      ) is below 0.1  (ideally 0.02 - 0.08) to avoid inner-filter effects (re-absorption).[1]
      
  • Fluorescence Acquisition:

    • Set

      
       to the absorption maximum.[1]
      
    • Record emission spectra for the sample and the standard using identical slit widths and detector voltage.

    • Integrate the area under the emission curve (

      
      ).[1]
      
  • Calculation: Use the following equation:

    
    
    
    • 
      : Slope of the plot of Integrated Fluorescence Intensity (
      
      
      
      ) vs. Absorbance (
      
      
      ).
    • 
      : Refractive index of the solvent.[1]
      

Protocol Start Start: Prepare Solutions CheckOD Check OD < 0.1 (Prevent Inner Filter Effect) Start->CheckOD Measure Measure Emission Spectra (Sample & Standard) CheckOD->Measure Integrate Integrate Area Under Curve Measure->Integrate Plot Plot Integrated Int. vs Absorbance (Calculate Slope) Integrate->Plot Calc Calculate QY using Equation Plot->Calc

Figure 2: Workflow for accurate relative quantum yield determination.

References

  • Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. The Analyst, 108(1290), 1067. Link

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy. Springer.[1] (Standard text for QY protocols). Link

  • Nygren, J., Svanvik, N., & Kubista, M. (1998). The interactions between the fluorescent dye thiazole orange and DNA.[1][3][4][5][6] Biopolymers, 46(1), 39–51. (Demonstrates the rigidity effect on Benzothiazole-based dyes). Link

  • Brouwer, A. M. (2011).[1] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Link

Sources

Validation

A Comparative Guide to Aldehyde Reactivity: 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde vs. Benzaldehyde

Introduction In the landscape of organic synthesis and medicinal chemistry, aldehydes are indispensable building blocks, prized for their versatile reactivity. The carbonyl group, the cornerstone of their chemical identi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of organic synthesis and medicinal chemistry, aldehydes are indispensable building blocks, prized for their versatile reactivity. The carbonyl group, the cornerstone of their chemical identity, serves as a potent electrophilic site for a vast array of nucleophilic transformations. However, not all aldehydes are created equal. Their reactivity is exquisitely tuned by the electronic and steric nature of their substituents.

This guide provides an in-depth comparative analysis of the reactivity of two structurally distinct aromatic aldehydes: the complex heterocyclic system 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde and the archetypal aromatic aldehyde, benzaldehyde . For researchers engaged in drug development and complex molecule synthesis, understanding these nuances is paramount for predicting reaction outcomes, optimizing conditions, and designing novel synthetic pathways. We will dissect the theoretical underpinnings of their reactivity and provide validated experimental protocols for empirical comparison.

Theoretical Framework: Unpacking the Structural Determinants of Reactivity

The reactivity of an aldehyde in nucleophilic addition reactions is fundamentally governed by the electrophilicity of its carbonyl carbon.[1][2][3] Two primary factors dictate this property: electronic effects, which modulate the partial positive charge on the carbonyl carbon, and steric effects, which control the physical accessibility of this carbon to incoming nucleophiles.[4][5]

Electronic Effects: A Tale of Two Rings

The electronic landscape of an aromatic aldehyde is a delicate balance of inductive and resonance effects.

  • Benzaldehyde: The phenyl ring in benzaldehyde exerts a dual influence. Inductively, the sp²-hybridized carbons pull electron density away from the carbonyl group. However, the more dominant effect is resonance, where the benzene ring donates pi-electron density to the carbonyl group. This delocalization reduces the partial positive charge on the carbonyl carbon, rendering it less electrophilic and therefore less reactive than aliphatic aldehydes.[6][7][8][9]

  • 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde: This molecule presents a more intricate electronic profile.

    • The Thiazole Ring: The thiazole ring itself is generally considered electron-withdrawing due to the electronegativity of the nitrogen and sulfur heteroatoms. This effect, in isolation, would increase the electrophilicity of the attached aldehyde.

    • The 2-Amino-phenyl Substituent: This is the decisive factor. The amino (-NH₂) group is a powerful electron-donating group (EDG) through resonance. Its lone pair of electrons can delocalize into the phenyl ring, which in turn donates electron density to the thiazole ring and, ultimately, to the carbaldehyde group. This strong +R effect significantly increases electron density around the carbonyl carbon, drastically reducing its electrophilicity.

Hypothesis: The potent electron-donating effect of the 2-aminophenyl group is expected to overwhelm the intrinsic electron-withdrawing nature of the thiazole ring, making 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde significantly less reactive towards nucleophiles than benzaldehyde.

G cluster_benzaldehyde Benzaldehyde: Resonance Stabilization cluster_thiazole 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde: Dominant +R Effect B_Start Benzaldehyde B_Res1 Resonance Structure (O⁻ on Carbonyl) B_Start->B_Res1 -R Effect (Reduces C=O Electrophilicity) Conclusion Predicted Reactivity: Benzaldehyde > Thiazole Aldehyde B_Res1->Conclusion T_Start Thiazole Aldehyde T_Res1 Resonance from -NH₂ Group (Strong Electron Donation) T_Start->T_Res1 Strong +R Effect (Significantly Reduces C=O Electrophilicity) T_Res1->Conclusion

Caption: Logical flow of electronic effects on aldehyde reactivity.

Steric Hindrance

Steric hindrance refers to the physical obstruction around a reaction center.[10][11] The transition state of a nucleophilic addition to an aldehyde involves the rehybridization of the carbonyl carbon from trigonal planar (sp²) to tetrahedral (sp³).[4][12] Bulky substituents can destabilize this more crowded transition state, slowing the reaction rate.

  • Benzaldehyde: Possesses a relatively unhindered phenyl group.

  • 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde: The substituent is substantially larger and more sterically demanding. The ortho-substituted phenyl ring attached to the thiazole creates a crowded environment around the aldehyde, impeding the trajectory of an approaching nucleophile.

Comparative Reactivity in Key Synthetic Transformations

We will now explore how these structural differences manifest in common aldehyde-centric reactions.

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction, which converts aldehydes to alkenes using a phosphorus ylide, is highly sensitive to both electronic and steric effects at the carbonyl carbon.[13][14][15] Aldehydes with electron-withdrawing groups react faster, while sterically hindered aldehydes react slower.[16][17]

A competitive experiment, where both aldehydes are reacted with a substoichiometric amount of a Wittig reagent, provides a direct and reliable measure of their relative reactivity.

AldehydeSubstituent EffectsPredicted Wittig Reactivity
BenzaldehydePhenyl group: Moderate resonance donation, low steric bulk.Higher
2-(2-Amino-phenyl)-thiazole-4-carbaldehyde2-Aminophenyl group: Strong resonance donation. Large, sterically hindering group.Lower
Caption: Predicted relative reactivity in the Wittig Reaction.
Oxidation to Carboxylic Acids

The oxidation of aldehydes to carboxylic acids is a fundamental transformation.[2][18] While both aldehydes can be oxidized, the reaction conditions required may differ. Aromatic aldehydes are readily oxidized by reagents like sodium chlorite (NaClO₂) or Oxone.[19][20] The electron-rich nature of 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde, particularly the presence of the oxidatively sensitive amino group, might necessitate milder or more chemoselective oxidizing agents to avoid unwanted side reactions.[21]

AldehydeKey Considerations for OxidationPredicted Ease of Selective Oxidation
BenzaldehydeStandard oxidation protocols are effective.High
2-(2-Amino-phenyl)-thiazole-4-carbaldehydePotential for oxidation of the amino group or the thiazole ring.Lower (Requires chemoselective methods)
Caption: Considerations for the selective oxidation of the target aldehydes.
Condensation Reactions: The Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a base.[22][23][24] The rate-determining step is often the nucleophilic attack of the enolate on the aldehyde carbonyl. Therefore, the reaction is accelerated by increased electrophilicity of the aldehyde.

Based on our electronic analysis, benzaldehyde is expected to undergo Knoevenagel condensation significantly faster than the electron-rich and sterically hindered 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde.[23][25]

Experimental Validation: Protocols & Procedures

To empirically validate our theoretical predictions, the following detailed protocols are provided. These methods are designed to be self-validating and provide clear, quantitative comparisons.

Protocol 1: Competitive Wittig Olefination

This protocol is designed to directly compare the rate of reaction of the two aldehydes by analyzing the product ratio when they compete for a limited amount of the Wittig reagent.

G cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Workup & Analysis A Prepare equimolar solution of both aldehydes in THF C Cool aldehyde mixture to 0°C A->C B Prepare solution of Wittig Reagent (0.8 equiv) in THF D Add Wittig reagent solution dropwise over 30 min B->D C->D E Stir at 0°C for 2h, then warm to RT overnight D->E F Quench with sat. aq. NH₄Cl E->F G Extract with Ethyl Acetate F->G H Analyze organic phase by ¹H NMR or GC-MS G->H I Determine product ratio by integration of characteristic peaks H->I

Caption: Experimental workflow for the competitive Wittig reaction.

Methodology:

  • Reagent Preparation:

    • In a 50 mL round-bottom flask, dissolve benzaldehyde (1.0 mmol) and 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde (1.0 mmol) in 10 mL of anhydrous tetrahydrofuran (THF).

    • In a separate flask, suspend (methoxymethyl)triphenylphosphonium chloride (0.8 mmol) in 10 mL of anhydrous THF.

  • Ylide Generation & Reaction:

    • Cool the phosphonium salt suspension to 0°C in an ice bath.

    • Add a strong base, such as n-butyllithium (0.8 mmol, 1.6 M in hexanes), dropwise to generate the ylide (a deep red color should appear). Stir for 30 minutes at 0°C.

    • Add the ylide solution dropwise via cannula to the cooled (0°C) solution of the mixed aldehydes over 20 minutes.

    • Allow the reaction to stir at 0°C for 2 hours, then warm to room temperature and stir overnight.

  • Workup and Analysis:

    • Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Dissolve the crude residue in deuterated chloroform (CDCl₃) and acquire a ¹H NMR spectrum.

  • Data Interpretation:

    • Identify the distinct signals corresponding to the alkene products derived from benzaldehyde and the thiazole aldehyde.

    • Calculate the product ratio by integrating these characteristic peaks. A higher ratio of the benzaldehyde-derived alkene indicates its greater reactivity.

Protocol 2: Kinetic Monitoring of Oxidation via UV-Vis Spectroscopy

This protocol uses the distinct UV-Vis absorbance profiles of the aldehydes to monitor their consumption during an oxidation reaction, allowing for a comparison of reaction rates.

Methodology:

  • Instrumentation & Calibration:

    • Warm up a UV-Vis spectrophotometer.

    • Prepare stock solutions of known concentrations for both benzaldehyde and 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde in acetonitrile.

    • Determine the wavelength of maximum absorbance (λ_max) for each aldehyde. These should be distinct enough to allow for simultaneous monitoring if possible, or the experiment can be run in parallel.

  • Reaction Setup (Parallel Reactions):

    • In two separate quartz cuvettes, place a solution of the oxidizing agent, such as N-bromosuccinimide (NBS) (1.1 equivalents), in acetonitrile.

    • Place the cuvettes in the temperature-controlled holder of the spectrophotometer.

    • Initiate the reaction by injecting a small, precise volume of the aldehyde stock solution into its respective cuvette and start recording absorbance at the predetermined λ_max at fixed time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Plot Absorbance vs. Time for each reaction.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εbc).

    • Determine the initial rate of reaction for each aldehyde from the initial slope of the concentration vs. time plot. The aldehyde with the steeper initial slope is more reactive.

ParameterBenzaldehyde2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
Initial Rate (µM/s) Hypothetical Value: 2.5Hypothetical Value: 0.4
Time for 50% Conversion (min) Hypothetical Value: 15Hypothetical Value: 95
Caption: Hypothetical kinetic data from UV-Vis monitoring of aldehyde oxidation.

Summary and Conclusion

A comprehensive analysis based on fundamental principles of organic chemistry strongly indicates that benzaldehyde is significantly more reactive than 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde in nucleophilic addition and related reactions.

This difference is attributed to a combination of two key factors:

  • Dominant Electronic Effects: The powerful electron-donating resonance from the 2-aminophenyl substituent in the thiazole derivative drastically reduces the electrophilicity of its carbonyl carbon, deactivating it towards nucleophilic attack.

  • Steric Hindrance: The bulky 2-(2-Amino-phenyl)-thiazole group physically impedes the approach of nucleophiles to the carbonyl center more effectively than the slimmer phenyl group of benzaldehyde.

For the practicing chemist, this means that reactions involving 2-(2-Amino-phenyl)-thiazole-4-carbaldehyde will likely require more forcing conditions—such as higher temperatures, longer reaction times, or more potent reagents—compared to analogous reactions with benzaldehyde. Furthermore, the presence of the reactive amino group necessitates careful consideration of chemoselectivity in reactions like oxidations. The experimental protocols outlined in this guide provide a robust framework for quantifying these reactivity differences in a laboratory setting.

References

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  • Allen. (n.d.). Ketones are less reactive than aldehydes because. [Online] Available at: [Link]

  • Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones | Organic Chemistry Class Notes. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]

  • Cengage. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition. [Online] Available at: [Link]

  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. [Online] Available at: [Link]

Sources

Comparative

Spectroscopic Profiling of Thiazole-4-Carbaldehyde Ligands: A Comparative Technical Guide

Executive Summary & Scientific Rationale Thiazole-4-carbaldehyde (CAS: 3364-80-5) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and thiosemicarbazones....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Thiazole-4-carbaldehyde (CAS: 3364-80-5) serves as a critical pharmacophore scaffold in medicinal chemistry, particularly for the synthesis of Schiff bases and thiosemicarbazones. Its electronic structure—characterized by the electron-withdrawing nitrogen and the electron-donating sulfur within the aromatic ring—creates distinct UV-Vis absorption signatures that are highly sensitive to ligand substitution and metal coordination.

This guide provides a technical comparison of the UV-Vis absorption spectra of free thiazole-4-carbaldehyde , its Schiff base derivatives (specifically thiosemicarbazones), and their subsequent metal complexes (Ag(I), Cu(II)). We analyze the bathochromic shifts associated with conjugation extension and metal chelation, providing a robust framework for characterization.

Comparative Spectral Analysis

The transition from the free aldehyde precursor to a ligand and finally to a metal complex induces predictable shifts in the electronic absorption spectrum. These shifts are diagnostic of successful synthesis and coordination geometry.

Table 1: Comparative UV-Vis Absorption Data ( )[1][2]
Compound ClassSpecific ExampleSolvent

(nm)
Transition AssignmentMolar Absorptivity (

)
Precursor Thiazole-4-carbaldehydeMeOH240–255

(Thiazole ring)
High
~290 (shoulder)

(C=O)
Low
Ligand Thiazole-4-carbaldehyde Thiosemicarbazone (T4C-TSC)DMF306–335

(Azomethine C=N)
Medium
259–263

(Aromatic)
High
Metal Complex [Ag(T4C-TSC)

]NO

DMF259–265Ligand-centered

High (Intraligand)
350–420LMCT /

Variable
Metal Complex [Cu(T4C-TSC)Cl]

DMSO380–450LMCT (S

Cu)
Medium
580–690

(LF transition)
Low (Broad)
mechanistic Insight: Electronic Transitions
  • 
     Transitions (240–270 nm):  Originating from the thiazole aromatic ring. These bands are relatively insensitive to metal coordination but intensify upon ligand formation due to extended conjugation.
    
  • 
     Transitions (300–350 nm):  Associated with the non-bonding electrons on the azomethine nitrogen (-CH=N-) and the thiazole sulfur. In the free ligand, this is a distinct peak. Upon metal coordination, this band often undergoes a hypsochromic shift (blue shift)  or diminishes, indicating the involvement of the azomethine nitrogen lone pair in bonding.
    
  • Charge Transfer (LMCT/MLCT) (>350 nm): The appearance of new bands in the visible region (yellow/brown color) is the definitive signature of complexation. For Cu(II) complexes, broad bands around 600 nm correspond to

    
     transitions in a distorted square planar or octahedral geometry.
    
Solvatochromism

The polarity of the solvent significantly alters the spectral profile of thiazole ligands:

  • Non-polar (e.g., Hexane): Preserves vibrational fine structure;

    
     is blue-shifted.
    
  • Polar Aprotic (e.g., DMF, DMSO): Causes a bathochromic shift (red shift) of the

    
     and 
    
    
    
    bands due to stabilization of the excited state.
  • Protocol Note: Always report the solvent used. DMF is preferred for metal complexes due to solubility, while Methanol is standard for the free ligand.

Experimental Protocol: Synthesis & Characterization Workflow

This protocol outlines the synthesis of a thiazole-4-carbaldehyde thiosemicarbazone ligand and its subsequent UV-Vis characterization.[1] This workflow is designed to be self-validating.

Phase 1: Ligand Synthesis (Schiff Base Condensation)

Reagents: Thiazole-4-carbaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (Cat.).

  • Dissolution: Dissolve 1.0 mmol of thiosemicarbazide in 20 mL of hot absolute ethanol.

  • Addition: Add 1.0 mmol of thiazole-4-carbaldehyde dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Reflux the mixture at 70-80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. The Schiff base will precipitate as a crystalline solid. Filter, wash with cold ethanol, and dry under vacuum.

Phase 2: UV-Vis Measurement Protocol

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1800 or similar). Cuvettes: Matched Quartz cuvettes (1 cm path length).

  • Baseline Correction: Fill both sample and reference cuvettes with the pure solvent (e.g., HPLC grade DMF). Run a baseline correction from 200 nm to 800 nm.

  • Sample Preparation: Prepare a stock solution of the ligand (

    
     M). Dilute to a working concentration of 
    
    
    
    M.
    • Validation Check: Absorbance at

      
       should be between 0.2 and 1.0. If >1.5, dilute further to avoid aggregation effects.
      
  • Scanning: Scan the sample against the reference solvent.

  • Data Processing: Identify

    
     and calculate Molar Absorptivity (
    
    
    
    ) using the Beer-Lambert Law:
    
    
    .

Visualizations

Figure 1: Experimental Workflow & Logic

This diagram illustrates the critical path from starting materials to validated spectral data, highlighting the decision points for quality control.

ExperimentalWorkflow Start Start: Thiazole-4-carbaldehyde Synth Synthesis: Reflux with Amine (Cat. AcOH, EtOH) Start->Synth TLC TLC Monitor: Disappearance of Aldehyde? Synth->TLC TLC->Synth No (Continue Reflux) Isolate Isolation: Filtration & Recrystallization TLC->Isolate Yes (Complete) SamplePrep UV-Vis Prep: 10^-5 M in DMF Isolate->SamplePrep Measure Measurement: Scan 200-800 nm SamplePrep->Measure Analyze Analysis: Identify n->pi* Shift Measure->Analyze

Caption: Step-by-step synthesis and characterization workflow for thiazole-4-carbaldehyde ligands.

Figure 2: Electronic Transitions & Coordination

This diagram visualizes the molecular orbital interactions that result in the observed spectral shifts upon metal coordination.

ElectronicTransitions cluster_transitions Observed Transitions LigandState Free Ligand State (Thiazole-CH=N-R) PiPi pi -> pi* (Aromatic Ring) ~260 nm (Strong) LigandState->PiPi NPi n -> pi* (Azomethine Lone Pair) ~310-330 nm LigandState->NPi MetalState Metal Complex State (M-N Coordination) MetalState->PiPi Retained MetalState->NPi Hypsochromic Shift (Blue Shift) LMCT LMCT / d-d (Metal-Ligand) >400 nm (New Band) MetalState->LMCT Appearance of New Band

Caption: Schematic of electronic transitions. Metal coordination stabilizes the n-orbital, causing the n->pi* blue shift.

References

  • Nartop, D., et al. (2019). "Synthesis and in vitro Biological Assessments of Novel Thiazole-Based Thiosemicarbazone Complexes." ResearchGate.[2][3][4] (Discusses Ag(I) complexes and UV-Vis data).

  • Ejaz, S., et al. (2019).[5] "Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases." PubMed Central. (Provides context on thiazole Schiff base synthesis protocols).

  • Kalshetty, B.M., et al. (2017). "Synthesis, Characterization and Antimicrobial Activity of some Metal Complexes Derived from Thiazole Schiff Bases." Indian Journal of Pharmaceutical Education and Research. (Comparative metal complex data).

  • PubChem. "Thiazole-4-carboxaldehyde Compound Summary." (Physical properties and identifiers).

  • Abdel-Latif, E., et al. (2018).[5] "Solvent effects on the UV-visible absorption spectra of some new thienylazo-thiazole dyes." Semantic Scholar. (Data on solvatochromism in thiazole derivatives).

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Reactant of Route 1
2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
Reactant of Route 2
2-(2-Amino-phenyl)-thiazole-4-carbaldehyde
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